molecular formula C12H15NO3 B8811294 H-Hyp-Obzl

H-Hyp-Obzl

Cat. No.: B8811294
M. Wt: 221.25 g/mol
InChI Key: JRNDKKNYOOZFRT-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Hyp-OBzl (N-Terminal Free Hydroxyproline Benzyl Ester) is a protected amino acid derivative specifically designed for use in peptide synthesis. This compound serves as a crucial building block for the introduction of (2S,4R)-4-hydroxyproline into peptide chains, facilitating the study of proline-rich sequences and their conformations. The benzyl ester (OBzl) group protects the carboxylic acid functionality during the solid-phase or solution-phase peptide assembly process, allowing for selective deprotection under mild conditions at a later stage. Hydroxyproline is a key component of collagen and other biologically significant peptides, making this compound valuable for research in areas such as extracellular matrix biochemistry, collagen mimetics, and the development of peptide-based therapeutics. Researchers utilize this building block to construct complex peptide architectures to investigate protein-protein interactions, receptor binding, and peptide stability. The product is provided at a high purity level to ensure consistency and reliability in synthetic outcomes. This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C12H15NO3/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11+/m1/s1

InChI Key

JRNDKKNYOOZFRT-MNOVXSKESA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1C(CNC1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of H-Hyp-Obzl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Hyp-Obzl (L-4-hydroxyproline benzyl ester), typically supplied as the hydrochloride salt (This compound[1][2][3]·HCl ), is a specialized amino acid derivative pivotal in the synthesis of collagen-mimetic peptides and pharmaceutical peptidomimetics.[3] Its chemical significance lies in the orthogonal protection of the C-terminal carboxyl group as a benzyl ester, leaving the secondary amine and the 4-hydroxyl group available for regioselective manipulation.

This guide provides a rigorous analysis of its physicochemical properties, synthetic reactivity, and handling protocols, designed for researchers requiring high-fidelity data for drug development and polymer engineering.

Part 1: Chemical Identity and Structural Analysis

This compound is the benzyl ester of trans-4-hydroxy-L-proline. The "H-" prefix denotes a free secondary amine at the N-terminus, while "-Obzl" indicates the carboxyl group is masked by a benzyl ester. This structure is critical for solution-phase peptide synthesis where C-terminal protection must be stable to mild acids (like TFA) but removable via catalytic hydrogenation or strong saponification.

Table 1: Chemical Identity & Constants
PropertyData
Common Name This compound[2][3]·HCl
IUPAC Name Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
CAS Number 62147-27-7
Molecular Formula C₁₂H₁₅NO₃[2][3][4] · HCl
Molecular Weight 257.71 g/mol
Appearance White to off-white crystalline powder
Stereochemistry L-Configuration at C2; trans-hydroxyl at C4
Solubility Soluble in Water, Methanol, DMSO, DMF; Insoluble in Diethyl Ether
pKa (Approx) ~8.5 (Amine), ~11.5 (Hydroxyl)

Part 2: Physicochemical Properties[5][6][7]

Solubility Profile

The hydrochloride salt exhibits high polarity due to the ionic ammonium headgroup.

  • Protic Solvents: Highly soluble in water and methanol.

  • Aprotic Polar Solvents: Soluble in DMSO and DMF, making it compatible with standard peptide coupling conditions.

  • Non-Polar Solvents: Insoluble in diethyl ether and hexanes. This property is exploited during purification; the product is often precipitated from reaction mixtures by adding excess ether.

Hygroscopicity and Stability

This compound[5]·HCl is hygroscopic . Exposure to ambient moisture can lead to clumping and hydrolysis of the ester over extended periods.

  • Storage: Must be stored at +2°C to +8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen) with desiccant.

  • Shelf Life: Stable for >2 years if kept dry.

Part 3: Synthetic Utility & Reactivity Profile

The utility of this compound stems from its specific protection scheme. The benzyl ester confers lipophilicity, aiding solubility in organic solvents used for coupling, while acting as a robust protecting group.

C-Terminal Protection (The Benzyl Ester)

The benzyl ester is semi-permanent . It survives:

  • TFA (Trifluoroacetic acid): Used to remove Boc groups.[6]

  • Mild Base: Stable to transient exposure to tertiary amines (e.g., DIPEA).

It is cleaved by:

  • Catalytic Hydrogenation (H₂/Pd-C): The gold standard for neutral deprotection, yielding the free acid and toluene.

  • Saponification (LiOH/NaOH): Hydrolysis in aqueous/organic mixtures (e.g., THF/H₂O).

  • HF (Hydrogen Fluoride): Cleaves the ester during final global deprotection in Boc chemistry.

The 4-Hydroxyl Group (Functional Handle)

Unlike proline, the 4-OH group presents both an opportunity and a risk.

  • Orthogonality: In many couplings, the secondary hydroxyl is less nucleophilic than the amine and can be left unprotected.

  • Functionalization: It can be O-acylated or O-alkylated to create library diversity.

  • Risk: If activation conditions are too aggressive, O-acylation can occur as a side reaction.

Diketopiperazine (DKP) Formation

A critical failure mode in proline/hydroxyproline peptide synthesis is DKP formation. When this compound is coupled to another amino acid (e.g., Boc-Pro-OH) and then N-deprotected, the free amine of the dipeptide can attack the C-terminal benzyl ester intramolecularly. This cyclization cleaves the peptide chain and releases benzyl alcohol.

  • Prevention: Avoid leaving the dipeptide ester as a free base for extended periods. Protonate immediately or couple the next amino acid rapidly.

Part 4: Visualization of Reactivity

The following diagram illustrates the synthesis of this compound and its divergent reactivity pathways, including the DKP risk.

HypObzl_Reactivity cluster_legend Pathway Key Hyp L-Hydroxyproline (H-Hyp-OH) HypObzl This compound·HCl (Target Compound) Hyp->HypObzl BnOH, SOCl2 0°C -> Reflux Peptide Dipeptide (Xaa-Hyp-Obzl) HypObzl->Peptide Coupling (EDC/HOBt, Boc-Xaa-OH) FreeAcid Free Acid (H-Hyp-OH) HypObzl->FreeAcid H2, Pd/C (Hydrogenolysis) DKP Diketopiperazine (Side Product) Peptide->DKP N-Deprotection (Slow Coupling) key1 Blue: Synthesis/Coupling key2 Yellow: Deprotection key3 Red: Side Reaction

Caption: Synthesis workflow and reactivity pathways for this compound, highlighting the critical DKP side-reaction risk.

Part 5: Experimental Protocols

Protocol A: Synthesis of this compound·HCl

Rationale: Direct Fischer esterification is preferred for scalability and cost-effectiveness.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

  • Reagents: Suspend L-4-hydroxyproline (10.0 g, 76 mmol) in Benzyl Alcohol (100 mL) .

  • Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (6.0 mL, 83 mmol) over 30 minutes.

    • Note: The reaction is exothermic. Control addition rate to prevent charring.

  • Reaction: Remove ice bath and heat to 80°C (or reflux) for 4–6 hours until the solution becomes clear.

  • Precipitation: Cool to room temperature. Pour the mixture slowly into Diethyl Ether (600 mL) with vigorous stirring.

  • Isolation: Filter the white precipitate. Wash 3x with cold ether to remove residual benzyl alcohol.

  • Drying: Dry under high vacuum over P₂O₅.

  • Yield: Expect ~90% yield of white crystalline solid.

Protocol B: Standard Coupling (to this compound)

Rationale: Use of HOBt prevents racemization and suppresses O-acylation of the hydroxyl group.

  • Dissolution: Dissolve Boc-Xaa-OH (1.0 eq) and This compound·HCl (1.0 eq) in DMF/DCM (1:1).

  • Neutralization: Add DIPEA (2.0 eq) to neutralize the HCl salt and activate the carboxylate.

  • Coupling: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C.

  • Timecourse: Stir at 0°C for 1 hour, then warm to Room Temperature overnight.

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄, Sat. NaHCO₃, and Brine.[7] Dry over MgSO₄.

References

  • Sigma-Aldrich. (n.d.). Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride Product Sheet. Retrieved from [2][4]

  • Chem-Impex International. (n.d.). trans-L-4-Hydroxyproline benzyl ester hydrochloride. Retrieved from

  • BOC Sciences. (n.d.). L-Hydroxyproline Chemical Properties and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92966, L-Proline benzyl ester hydrochloride. Retrieved from

  • ChemicalBook. (n.d.). Synthesis of L-Proline benzyl ester hydrochloride. Retrieved from

Sources

H-Hyp-Obzl structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: H-Hyp-OBzl (Hydroxyproline Benzyl Ester) Structural Analysis, Synthesis, and Application in Peptide Chemistry

Executive Summary

This compound (L-4-trans-Hydroxyproline benzyl ester) is a critical amino acid derivative employed primarily as a C-terminal building block in the synthesis of collagen-mimetic peptides and pharmaceutical intermediates. By masking the carboxylic acid of hydroxyproline with a benzyl ester, this compound enables C-to-N peptide chain elongation while maintaining orthogonality to common N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

This guide provides a rigorous technical analysis of this compound, detailing its physicochemical properties, a validated synthesis protocol using the thionyl chloride activation method, and its strategic utility in drug development.

Part 1: Chemical Identity & Structural Analysis

The core structure of this compound consists of the non-proteinogenic amino acid trans-4-hydroxy-L-proline esterified with a benzyl group. It is most commonly supplied and stored as the hydrochloride salt (HCl) to prevent autopolymerization and ensure long-term stability.

Physicochemical Data Table
PropertySpecification
Common Name This compound · HCl
IUPAC Name Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
CAS Number (HCl Salt) 62147-27-7
CAS Number (Free Base) 68172-39-4
Molecular Formula C₁₂H₁₅NO₃[1] · HCl
Molecular Weight 257.71 g/mol (Salt) / 221.25 g/mol (Free Base)
Melting Point 142–144 °C
Solubility Soluble in water, methanol, ethanol; slightly soluble in chloroform.
Structural Diagram: Chemical Connectivity

The following diagram illustrates the connectivity of the hydrochloride salt, highlighting the stereochemistry at the C2 and C4 positions which is vital for collagen triple-helix stability.

ChemicalStructure cluster_stereo Stereochemistry HypCore Trans-4-Hydroxy-L-Proline Core (C5H8NO2) Carboxyl Ester Linkage (-COO-) HypCore->Carboxyl C1 Attachment Amine N-Terminus (Protonated Amine - NH2+) Amine->HypCore C2 Attachment Chloride Counterion (Cl-) Amine->Chloride Ionic Interaction Benzyl Benzyl Group (-CH2-C6H5) Carboxyl->Benzyl Esterification Stereo1 C2: (S)-Configuration Stereo2 C4: (R)-Configuration (Trans)

Figure 1: Structural connectivity of this compound·HCl showing functional domains.

Part 2: Synthesis & Preparation Protocol

The most robust method for synthesizing this compound is the Thionyl Chloride (SOCl₂)-mediated esterification . This method generates the acyl chloride intermediate in situ, which reacts with benzyl alcohol. This approach is preferred over acid-catalyzed Fisher esterification due to higher yields and easier purification.

Validated Experimental Protocol

Reagents:

  • L-Hydroxyproline (Trans-4-hydroxy-L-proline)

  • Benzyl Alcohol (BnOH) - Reagent & Solvent

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (Et₂O) - Precipitation solvent

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a drying tube (CaCl₂) and a magnetic stir bar. Cool the flask to 0°C in an ice bath.

  • Activation: Add Benzyl Alcohol (10-15 eq) to the flask. Slowly add Thionyl Chloride (1.2 eq) dropwise over 20 minutes.

    • Mechanism:[2][3] SOCl₂ reacts with BnOH to form benzyl chlorosulfite and HCl, generating the acidic conditions and activating the alcohol.

  • Addition: Add L-Hydroxyproline (1.0 eq) in a single portion.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir continuously for 12–16 hours . The solution should become clear as the amino acid dissolves and reacts.

    • Note: If the solution remains cloudy, heat gently to 40°C for 1 hour.

  • Precipitation: Pour the reaction mixture slowly into a large volume (10x) of cold Diethyl Ether with vigorous stirring. The product, this compound[1][4][5]·HCl, will precipitate as a white solid.[3]

  • Purification: Filter the solid and wash extensively with cold ether to remove excess benzyl alcohol. Recrystallize from Ethanol/Ether if higher purity is required.[2]

Reaction Mechanism Workflow

SynthesisMechanism Start Reagents: L-Hydroxyproline + Benzyl Alcohol Activation Activation (0°C): SOCl2 + BnOH → HCl generation Start->Activation Intermediate Protonation & Esterification: Acid-catalyzed attack on Carboxyl C Activation->Intermediate In situ HCl Product Product Formation: This compound · HCl (Precipitates in Ether) Intermediate->Product 12-16h, RT

Figure 2: Thionyl chloride-mediated synthesis pathway for this compound.

Part 3: Applications in Peptide Synthesis

This compound is indispensable in Solution Phase Peptide Synthesis and as a starting material for Solid Phase Peptide Synthesis (SPPS) linkers.

Orthogonal Protection Strategy

The Benzyl (Bzl) ester is stable to acidic conditions used to remove Boc groups (e.g., Trifluoroacetic acid - TFA). This allows this compound to serve as the C-terminal anchor while the peptide chain is grown at the N-terminus using Boc-chemistry.

  • Stability: Stable to TFA (50%), dilute HCl.

  • Cleavage: Removed by Hydrogenolysis (H₂/Pd-C) or strong anhydrous acid (HF, TFMSA).

Collagen Mimetic Peptides

Hydroxyproline is essential for the stereoelectronic effects that stabilize the collagen triple helix. Using this compound allows researchers to synthesize (Pro-Hyp-Gly)ₙ repeats in solution before coupling them to larger fragments.

Peptide Coupling Workflow

The following diagram demonstrates a typical coupling cycle using this compound as the C-terminal acceptor.

PeptideCoupling ComponentA C-Terminal Acceptor: This compound · HCl Neutralization Neutralization: Add NMM or DIEA (Free the amine) ComponentA->Neutralization ComponentB N-Terminal Donor: Boc-Pro-OH Activation Activation: EDC · HCl / HOBt ComponentB->Activation Coupling Coupling Reaction: Formation of Amide Bond Neutralization->Coupling Activation->Coupling Result Protected Dipeptide: Boc-Pro-Hyp-OBzl Coupling->Result NextStep Cycle Continues: Remove Boc (TFA) -> Extend Chain Result->NextStep

Figure 3: Standard solution-phase coupling workflow using this compound.

Part 4: Quality Control & Characterization

To ensure the integrity of peptide synthesis, this compound must meet specific purity criteria.

  • HPLC Analysis: Purity should be >98%. Impurities often include free Hydroxyproline (failed esterification) or Benzyl Alcohol (incomplete washing).

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: 222.1 m/z (corresponding to the free base mass + proton).

  • Optical Rotation: Specific rotation [α]D is a critical check for racemization.

    • Typical value: [α]₂₀/D approx -33.0° (c=1 in MeOH). Significant deviation suggests racemization at the alpha-carbon.

References

  • Sigma-Aldrich. (n.d.). This compound·HCl Product Specification and Safety Data Sheet. Retrieved from

  • Chem-Impex International. (n.d.). Trans-L-4-Hydroxyproline benzyl ester hydrochloride. Retrieved from

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Watanabe Chemical. (n.d.). This compound·HCl Technical Data. Retrieved from

Sources

Molecular Identity and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide to H-Hyp-OBzl: Chemical Properties, Synthesis Workflows, and Applications in Peptide Engineering

Executive Summary In the highly specialized field of peptide synthesis and biomaterial engineering, the strategic selection of protecting groups dictates the success of complex molecular assemblies. This compound (L-4-Hydroxyproline benzyl ester) serves as a critical building block, particularly in the synthesis of collagen mimetics and targeted pharmaceuticals. This whitepaper provides an in-depth technical analysis of this compound, distinguishing its salt forms and structural variants, elucidating its mechanistic advantages in orthogonal protection schemes, and providing field-proven protocols for its application.

The nomenclature surrounding hydroxyproline derivatives can often lead to costly procurement and synthetic errors. "this compound" typically refers to the C-terminal benzyl ester of L-trans-4-hydroxyproline. Because the free base is prone to instability and diketopiperazine formation, it is overwhelmingly utilized and commercially supplied as a hydrochloride salt (This compound·HCl )[1].

It is imperative for researchers to distinguish this C-terminal ester from side-chain ether derivatives, such as Fmoc-Hyp(Bzl)-OH (CAS 174800-02-3), where the benzyl group protects the hydroxyl oxygen rather than the carboxylate[2].

Table 1: Quantitative Physicochemical Data of this compound Variants
PropertyThis compound (Free Base)This compound·HCl (Hydrochloride Salt)
CAS Number 68172-39-4[3]62147-27-7[1]
Synonyms Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate[4]L-4-Hydroxy-proline benzyl ester hydrochloride; trans-L-4-Hydroxy-Proline Benzyl Ester HCl[5]
Molecular Formula C₁₂H₁₅NO₃[3]C₁₂H₁₅NO₃·HCl (or C₁₂H₁₆ClNO₃)[1]
Molecular Weight 221.25 g/mol [3]257.71 - 257.73 g/mol [1]
Melting Point N/A (Often an oil/amorphous)162 - 165 °C[5]
Optical Rotation N/A[α]20/D −37±2° (c = 1% in methanol)[5]
Appearance Viscous liquid / off-white solidWhite to off-white crystalline powder[6]

Mechanistic Role in Peptide Synthesis

The primary utility of this compound lies in solution-phase peptide synthesis (SPPS) and the construction of specialized di/tripeptide cassettes prior to solid-phase integration.

The Causality of Benzyl Protection: Why choose a benzyl (-OBzl) ester over a methyl (-OMe) or ethyl (-OEt) ester? The decision is rooted in chemoselectivity and the prevention of epimerization. Methyl and ethyl esters typically require saponification (base-catalyzed hydrolysis using LiOH or NaOH) for removal. In peptides containing stereocenters sensitive to base-catalyzed racemization, saponification is a high-risk operation.

Conversely, the benzyl ester provides robust protection against the acidic conditions used to remove Boc groups (e.g., Trifluoroacetic acid) but can be cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. This creates a perfectly orthogonal system when paired with Boc-protected amino acids, ensuring structural integrity during the elongation of collagen-like sequences (e.g., Pro-Hyp-Gly repeats)[6].

Orthogonal Deprotection Strategy

G N1 Boc-AA-OH + this compound N2 Coupling (EDC/HOBt, DIPEA) N1->N2 N3 Boc-AA-Hyp-OBzl (Fully Protected Dipeptide) N2->N3 N4 TFA / DCM (Acidic Cleavage) N3->N4 N-terminal Deprotection N6 H2, Pd/C (Hydrogenolysis) N3->N6 C-terminal Deprotection N5 H-AA-Hyp-OBzl (Ready for N-terminal Extension) N4->N5 N7 Boc-AA-Hyp-OH (Ready for C-terminal Extension) N6->N7

Orthogonal cleavage pathways for Boc-AA-Hyp-OBzl demonstrating selective N- or C-terminal extension.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints. These methodologies are designed to prevent common pitfalls such as diketopiperazine (DKP) formation, which is highly prevalent in proline/hydroxyproline dipeptides.

Protocol A: Solution-Phase Coupling of Boc-AA-OH with this compound·HCl

Objective: Synthesize a fully protected dipeptide while preventing premature cyclization.

  • Preparation: Dissolve 1.0 equivalent of Boc-AA-OH (e.g., Boc-Pro-OH) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) at 0 °C under an inert nitrogen atmosphere.

  • Activation: Add 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). Stir for 15 minutes at 0 °C to form the active ester.

  • Neutralization & Addition: In a separate flask, suspend 1.05 equivalents of This compound·HCl in DCM. Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise to liberate the free base. Crucial Causality: The slight excess of DIPEA ensures complete neutralization of the HCl salt, which is necessary for the nucleophilic attack of the secondary amine.

  • Coupling: Transfer the neutralized this compound solution to the activated Boc-AA-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Ninhydrin stain should show the disappearance of the free amine (this compound).

  • Workup: Wash the organic layer sequentially with 5% KHSO₄ (aq) (removes unreacted amine), saturated NaHCO₃ (aq) (removes unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Catalytic Hydrogenolysis of the Benzyl Ester

Objective: Cleave the C-terminal benzyl ester under neutral conditions to yield Boc-AA-Hyp-OH, ready for solid-phase loading or further solution-phase coupling.

  • Solvent Selection: Dissolve the purified Boc-AA-Hyp-OBzl in HPLC-grade Methanol or Ethanol. Note: Avoid halogenated solvents (like DCM) as they can poison the palladium catalyst.

  • Catalyst Addition: Carefully add 10% w/w of Palladium on Carbon (Pd/C, 10% loading). Safety Causality: Pd/C is highly pyrophoric when dry. Always purge the flask with Argon/Nitrogen before and after adding the catalyst to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (at 1 atm). Stir vigorously at room temperature for 2-4 hours.

  • Validation Checkpoint: Monitor by LC-MS. The mass spectrum should indicate a shift of -90 Da (loss of the benzyl group, C₇H₆).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucial Causality: Direct filtration through standard paper will result in fine palladium particulates contaminating the API, which can cause heavy metal toxicity in downstream biological assays. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free carboxylic acid (Boc-AA-Hyp-OH) as a white foam/solid.

Applications in Drug Development and Biomaterials

The unique structural rigidity imparted by the pyrrolidine ring of hydroxyproline, combined with the hydrogen-bonding capability of its hydroxyl group, makes this compound a cornerstone in modern therapeutic development[6].

  • Collagen Mimetics: The compound serves as a critical intermediate in synthesizing Triple Helical Peptides (THPs). These mimetics are used to study collagen-related disorders (e.g., osteogenesis imperfecta) and to engineer biocompatible hydrogels for wound healing and tissue engineering[6].

  • Chiral Drug Scaffolds: As a stereochemically pure chiral pool reagent, the (2S,4R) configuration of this compound is utilized to synthesize complex chiral drug molecules, including ACE inhibitors and novel antineoplastic agents. The orthogonal protection allows for selective modification of the side-chain hydroxyl group (e.g., via Mitsunobu inversion or etherification) before the C-terminus is deprotected[7].

References

  • (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, CAS No. 62147-27-7. ichemical.com. Available at:[Link]

  • This compound | C12H15NO3 | CID 6993393 - PubChem. nih.gov. Available at:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of H-Hyp(Obzl) Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the synthesis of peptides containing


-benzyl-L-hydroxyproline  (Hyp(Bzl)), utilizing the Boc/Bzl  (tert-butyloxycarbonyl / benzyl) strategy.[1] While Fmoc chemistry is dominant in modern synthesis, the Boc/Bzl strategy remains the gold standard for aggregating difficult sequences, particularly collagen-mimetic peptides where Hydroxyproline is ubiquitous.

The Core Challenge: The "H-Hyp-Obzl" motif implies the use of Boc-Hyp(Bzl)-OH as the building block. The benzyl ether protection on the hydroxyl group is stable to the repetitive TFA acidolysis used to remove the N-terminal Boc group, but requires strong acid (HF or TFMSA) for final removal.[2]

Critical Success Factors:

  • Resin Selection: Use PAM (phenylacetamidomethyl) resin over standard Merrifield resin to prevent premature peptide chain loss during TFA deprotection cycles [1].

  • Diketopiperazine (DKP) Mitigation: Hydroxyproline at the C-terminus is highly prone to DKP formation, leading to dipeptide deletion. This protocol employs the Cesium Salt Method for loading and In Situ Neutralization to suppress this side reaction [2].

  • Cleavage Safety: The use of anhydrous Hydrogen Fluoride (HF) is required.[3][4] Strict adherence to the "Low-High" cleavage protocol is necessary to prevent benzyl cation alkylation of sensitive residues (Tyr, Trp, Met).

Materials & Reagents Preparation

Table 1: Reagent Specifications
ComponentGrade/SpecificationPurpose
Amino Acid Boc-Hyp(Bzl)-OH (>99% L-isomer)Main Building Block
Resin Boc-Gly-PAM Resin or PAM Resin (0.5–0.8 mmol/g)Solid Support (PAM provides acid stability)
Deprotection 50% TFA in DCM (v/v) + 0.5% IndoleRemoval of N-terminal Boc group
Neutralization 10% DIEA in DCM (v/v)Neutralizing amine salts
Coupling 0.5M HBTU in DMF / 1.0M DIEA in NMPActivator (Fast coupling to beat DKP)
Cleavage Anhydrous HF / p-Cresol / p-ThiocresolFinal resin cleavage & side-chain removal

Experimental Protocol

Phase 1: Resin Loading (The Gisin Method)

Target: Attachment of the first amino acid to PAM resin without racemization.

Why this matters: Direct esterification using standard coupling agents often leads to racemization of the C-terminal residue. The Cesium Salt method avoids this [3].

  • Salt Formation: Dissolve Boc-Hyp(Bzl)-OH (1.0 eq relative to resin capacity) in EtOH/H2O (1:1). Adjust pH to 7.0 using 20% aqueous

    
    .
    
  • Drying: Evaporate to dryness.[3] Re-dissolve in dry DMF and evaporate again (2x) to remove all traces of water (azeotropic drying).

  • Reaction: Suspend PAM resin in dry DMF. Add the dried Boc-AA-Cs salt (1.5 eq).

  • Incubation: Stir at 50°C for 12–24 hours.

  • Capping: Add acetic anhydride (10 eq) and DIEA (10 eq) for 30 mins to block unreacted sites.

  • Validation: Perform a quantitative Ninhydrin test (or Picric Acid test for Pro/Hyp) to determine loading efficiency.

Phase 2: The Elongation Cycle (Boc/Bzl)

Target: Iterative peptide assembly.

This protocol uses In Situ Neutralization to maximize coupling efficiency and minimize aggregation.

Step-by-Step Cycle:

  • Wash: DCM (3 x 1 min).

  • Deprotection: 50% TFA/DCM (1 x 1 min flow wash, then 1 x 20 min batch reaction).

  • Wash: DCM (3 x 1 min). Crucial: Remove excess TFA.

  • Coupling (In Situ):

    • Dissolve Boc-AA-OH (4.0 eq) and HBTU (3.9 eq) in DMF.

    • Add DIEA (8.0 eq) immediately before adding to the resin.

    • Mechanism:[5][6][7] The excess DIEA neutralizes the resin-bound amine salt and activates the incoming amino acid simultaneously. This reduces the time the free amine spends in a neutral state, suppressing DKP formation [2].[5]

    • Reaction time: 10–30 minutes.

  • Monitor: Kaiser Test (primary amines) or Chloranil Test (secondary amines like Pro/Hyp).

Phase 3: HF Cleavage (The "Low-High" Procedure)

Target: Detachment from resin and removal of Bzl groups.

Safety Warning: HF is lethal upon contact. Use a specialized Teflon vacuum line.

  • Low HF (Scavenger Phase):

    • Mix Resin : DMS : p-Cresol : HF (1 : 3 : 0.5 : 0.5).

    • React at 0°C for 2 hours.

    • Function: Removes most Bzl groups via an

      
       mechanism, avoiding carbocation generation.
      
  • Evacuation: Remove HF and DMS under high vacuum.

  • High HF (Final Cleavage):

    • Re-charge vessel with anhydrous HF (90%) and p-Cresol (10%).

    • React at -5°C to 0°C for 45 minutes.

    • Function: Cleaves the PAM linker and any stubborn protecting groups (

      
       mechanism).
      
  • Work-up: Precipitate peptide in cold diethyl ether. Centrifuge, dissolve in 50% Acetic Acid/Water, and lyophilize.

Critical Mechanism: Preventing DKP Formation[5][8]

When Hyp(Bzl) or Pro is the second residue from the resin (dipeptide stage), the free amine can back-bite the resin ester linkage, forming a cyclic Diketopiperazine (DKP) and cleaving the dipeptide from the resin.

Visualizing the Risk:

DKP_Mechanism Resin Resin-Linker-Hyp(Bzl)-AA1-NH2 Attack Nucleophilic Attack (Amine -> Ester Carbon) Resin->Attack Base Catalyzed Transition Tetrahedral Intermediate Attack->Transition DKP_Product Diketopiperazine (Cyclic Dipeptide) Transition->DKP_Product Cyclization Loss Loss of Peptide from Resin Transition->Loss Cleavage

Figure 1: Mechanism of Diketopiperazine (DKP) formation. This side reaction is most prevalent after deprotecting the second amino acid. Counteract by using rapid "In Situ Neutralization" coupling protocols.

Workflow Visualization

The following diagram outlines the complete Boc-SPPS cycle optimized for Hyp(Bzl) integration.

Boc_SPPS_Cycle Start Start: Boc-Hyp(Bzl)-PAM Resin Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Wash1 2. Wash (DCM Flow) Deprotect->Wash1 Couple 4. Coupling (In Situ Neutralization) Wash1->Couple Add Activated AA immediately Activate 3. Activation (Boc-AA + HBTU + DIEA) Activate->Couple Pre-mix Test QC: Kaiser/Chloranil Test Couple->Test Test->Deprotect Pass (Next Cycle) Test->Couple Fail (Re-couple) Cleave Final: HF Cleavage Test->Cleave Sequence Complete

Figure 2: Optimized Boc-SPPS Cycle. Note the direct transition from Wash to Coupling (In Situ Neutralization) to minimize the lifespan of the free amine, reducing aggregation and side reactions.

Troubleshooting & QC

IssueObservationRoot CauseCorrective Action
Low Yield (Early) Missing dipeptide massDKP FormationUse 2x coupling for the 3rd residue; Ensure rapid neutralization.
Incomplete Coupling Positive Chloranil TestSteric hindrance of HypUse HATU instead of HBTU; Increase temp to 40°C (carefully).
Side Chain Mod Mass +106 Da (Benzyl)Incomplete HF cleavageRepeat "High HF" step; Ensure anhydrous conditions.
Scavenger Adducts Mass +108 Da (Cresol)Alkylation of Trp/TyrUse "Low-High" HF protocol strictly; increase scavenger ratio.

References

  • Mitchell, A. R., et al. (1978). "Preparation and properties of aminomethyl-polystyrene-resin supports for solid-phase peptide synthesis." Journal of Organic Chemistry.

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research.

  • Gisin, B. F. (1973). "The preparation of Merrifield-resins through total esterification with cesium salts." Helvetica Chimica Acta.

  • Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.

Sources

How to use H-Hyp-Obzl in solution-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of H-Hyp-Obzl in Solution-Phase Peptide Synthesis

Abstract

This technical guide details the protocol for utilizing L-4-trans-Hydroxyproline benzyl ester (this compound), specifically its hydrochloride salt, in solution-phase peptide synthesis. This compound is a critical building block for collagen-mimetic peptides and specific protease inhibitors. This document addresses the unique physicochemical challenges of this building block—specifically the steric hindrance of the secondary amine, the nucleophilicity of the unprotected hydroxyl group, and the risk of diketopiperazine (DKP) formation.

Introduction & Strategic Context

This compound serves as a C-terminal protected derivative of hydroxyproline. In solution-phase synthesis, the benzyl ester (Obzl) provides a robust "semi-permanent" protection that is orthogonal to acid-labile groups (Boc) and base-labile groups (Fmoc), but easily removed via catalytic hydrogenation (neutral conditions).

Key Application Areas:

  • Collagen Mimetics: Synthesis of Pro-Hyp-Gly repeats.

  • Stapled Peptides: Utilizing the 4-hydroxyl group for post-synthetic functionalization or cyclization.

  • Biomaterials: Precursor for poly(hydroxyproline) ester synthesis.

Chemical Profile
PropertySpecification
Compound Name This compound · HCl (L-4-trans-Hydroxyproline benzyl ester hydrochloride)
CAS Number 62147-27-7
Molecular Weight 257.73 g/mol (HCl salt); 221.25 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMF. Sparingly soluble in DCM/EtOAc (as salt).
pKa (approx) ~10.6 (secondary amine)

Strategic Considerations

A. The Hydroxyl Group: To Protect or Not?

The 4-hydroxyl group on the pyrrolidine ring is a secondary alcohol. In standard carbodiimide-mediated couplings (e.g., EDC/HOBt), the nucleophilicity of the secondary amine (


) vastly exceeds that of the hydroxyl group (

). Therefore, side-chain protection of the hydroxyl is generally unnecessary for standard stepwise synthesis.
  • Risk Factor: If using highly reactive acylating agents (e.g., acid chlorides) or excess base, O-acylation becomes a significant side reaction.

B. Steric Hindrance & Coupling Efficiency

Hydroxyproline is a secondary amine. It is more sterically hindered than primary amino acids (e.g., Gly, Ala).

  • Implication: Coupling reactions require efficient activation (e.g., EDC/HOBt or HATU) and slightly longer reaction times compared to standard amino acids.

C. Diketopiperazine (DKP) Formation

While this compound itself is stable, dipeptide esters containing Pro/Hyp at the C-terminus (e.g., H-Xaa-Hyp-Obzl) are extremely prone to spontaneous cyclization to form DKPs, releasing benzyl alcohol.

  • Control: Never store dipeptide esters in their free-base form. Keep them protonated (TFA or HCl salts) until the moment of the next coupling.

Experimental Protocols

Protocol A: Preparation of Free Amine (this compound)

Rationale: Commercial this compound is supplied as the HCl salt to prevent degradation. Direct use of the salt in coupling requires in situ neutralization (e.g., with DIPEA/NMM), which can precipitate salts and obscure reaction monitoring. For high-purity applications, we recommend a biphasic extraction ("Free-basing") prior to coupling.

Materials:

  • This compound[1][2] · HCl

  • Ethyl Acetate (EtOAc)[3]

  • Saturated Aqueous Sodium Bicarbonate (

    
    )
    
  • Brine (Sat. NaCl)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent of this compound · HCl in a minimal volume of water (approx. 5 mL per gram).

  • Partition: Transfer to a separatory funnel. Add 10 volumes of EtOAc.

  • Neutralization: Carefully add saturated

    
     (approx. 20 mL per gram of starting material). Shake vigorously for 2 minutes.
    
    • Checkpoint: The organic layer contains the free amine. The aqueous layer retains the chloride counterions.

  • Separation: Collect the organic layer.[4] Re-extract the aqueous layer once with fresh EtOAc to maximize yield.

  • Drying: Combine organic layers, wash once with brine, and dry over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 35°C.

    • Result: A viscous, colorless to pale yellow oil (Free Base). Use immediately.

Protocol B: Peptide Coupling (EDC/HOBt Method)

Rationale: The EDC/HOBt method is chosen for its scalability and ease of workup. The urea byproduct is water-soluble, simplifying purification compared to DCC (which forms insoluble DCU).

Reaction Scheme: Boc-AA-OH + this compound (free) + EDC/HOBt -> Boc-AA-Hyp-Obzl

Materials:

  • N-protected Amino Acid (e.g., Boc-Gly-OH) (1.1 eq)

  • This compound (Free base from Protocol A) (1.0 eq)

  • EDC[5] · HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DCM (Dichloromethane) or DMF (Dimethylformamide) - Note: Use DMF if the amino acid is insoluble in DCM.

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the N-protected amino acid and HOBt in DCM (0.1 M concentration). Stir at 0°C (ice bath) for 10 minutes.

  • Addition of Coupling Agent: Add EDC · HCl to the cold mixture. Stir for 15 minutes.

  • Coupling: Add the this compound (dissolved in a small amount of DCM) dropwise to the activated mixture.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

    • Validation: Monitor by TLC (System: EtOAc/Hexane or CHCl3/MeOH). Stain with Ninhydrin (for free amine consumption) and UV (for benzyl ester).

  • Workup:

    • Dilute with excess EtOAc.

    • Wash 3x with 1M

      
       (removes unreacted amine and EDC).
      
    • Wash 3x with Sat.

      
       (removes unreacted acid and HOBt).
      
    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Visualizing the Coupling Logic:

CouplingWorkflow Start Start: this compound.HCl FreeBase Protocol A: Free-Basing (EtOAc/NaHCO3) Start->FreeBase Reaction Coupling Reaction (Stir 4-12h, RT) FreeBase->Reaction Add Nucleophile Activation Activate AA-OH (EDC/HOBt/DCM) Activation->Reaction Add Electrophile Check TLC Check: Amine spot gone? Reaction->Check Check->Reaction No (Add more EDC) Workup Acid/Base Wash Cycle Check->Workup Yes Product Final Product: Protected Dipeptide Workup->Product

Caption: Workflow for coupling this compound showing the critical free-basing and activation convergence.

Protocol C: Deprotection (Catalytic Hydrogenolysis)

Rationale: The benzyl ester is cleaved by hydrogenolysis to yield the free carboxylic acid.[3] This method is mild and preserves Boc/Fmoc groups (if Fmoc is not exposed to base).

Materials:

  • Substrate: Peptide-Hyp-Obzl

  • Catalyst: 10% Pd/C (Palladium on Carbon) - Caution: Pyrophoric when dry.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[4]

  • Hydrogen Source:

    
     Balloon or Ammonium Formate (Transfer Hydrogenation).
    

Step-by-Step:

  • Preparation: Dissolve the peptide in MeOH (approx. 10 mL/g).

  • Inerting: Flush the flask with Nitrogen (

    
    ) gas.
    
  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the peptide substrate) under nitrogen flow.

  • Hydrogenation:

    • Method A (Balloon): Evacuate the flask and backfill with

      
       (repeat 3x). Stir vigorously under 
      
      
      
      atmosphere.
    • Method B (Transfer): Add Ammonium Formate (5 eq) and reflux mildy (requires heating).

  • Monitoring: Check TLC. The starting material (UV active due to Benzyl) will disappear. The product (Free acid) is usually more polar and UV inactive (unless the peptide has other chromophores).

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Do not let the catalyst dry out on the filter paper (fire hazard). Wash the pad with MeOH.[3]

  • Isolation: Concentrate the filtrate to obtain the C-terminal free acid peptide.

Deprotection Pathway:

Hydrogenolysis Substrate Peptide-Hyp-Obzl Intermed Pd-Complex (Surface Adsorption) Substrate->Intermed H2 / Pd/C Cleavage C-O Bond Cleavage Intermed->Cleavage Products Peptide-Hyp-OH + Toluene Cleavage->Products

Caption: Mechanism of Benzyl ester cleavage via catalytic hydrogenolysis.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield Incomplete coupling due to steric hindrance of Hyp.Switch to HATU/HOAt (requires DIPEA). Increase reaction time to 18h.
O-Acylation Reaction pH > 8 or use of acid chlorides.Maintain pH < 7.5 during coupling.[6] Use carbodiimide chemistry (EDC/DCC) rather than anhydrides.
Racemization Over-activation or high temperature.Keep coupling at 0°C initially. Avoid HOBt if using phenacyl esters (use HOAt instead).
DKP Formation N-terminal deprotection of a dipeptide ester.Critical: If removing the N-protecting group of PG-AA-Hyp-Obzl, do so in acidic conditions and immediately couple the next amino acid. Do not leave as a free base.

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. 2nd Edition. Springer-Verlag. (Standard text for DKP and coupling mechanisms).

Sources

Application Note: Strategic Coupling Reagents for H-Hyp-OBzl in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

L-4-Hydroxyproline benzyl ester hydrochloride (H-Hyp-OBzl·HCl) is an indispensable building block in the synthesis of collagen-mimetic peptides, functionalized biomaterials, and chiral pharmaceuticals. Because its C-terminus is protected by a benzyl (Bzl) ester, it is predominantly utilized in solution-phase peptide synthesis (SPS) or as a C-terminal fragment in convergent synthesis.

However, coupling an incoming amino acid to this compound presents a notorious dual-challenge for peptide chemists: overcoming the severe steric hindrance of the secondary pyrrolidine amine while simultaneously preventing the undesired acylation of the unprotected secondary hydroxyl (-OH) group on the same ring. This application note details field-proven, causality-driven methodologies for selecting and utilizing coupling reagents to achieve high-yielding, chemoselective N-acylation.

Mechanistic Challenges: The N- vs. O-Acylation Competition

The molecular topology of this compound forces a kinetic competition during amide bond formation. The secondary amine of the pyrrolidine ring imposes significant steric bulk, which inherently decelerates the N-acylation kinetics compared to primary amines. Concurrently, the unprotected secondary hydroxyl group at the C4 position acts as a competing nucleophile.

While secondary alcohols (such as those in Hydroxyproline and Threonine) are generally less prone to acylation than primary alcohols (e.g., Serine), the depressed rate of N-acylation in proline derivatives creates a dangerous kinetic window[1]. If the activated amino acid ester is excessively reactive, or if coupling reagents are used in stoichiometric excess, O-acylation will aggressively compete with N-acylation, leading to branched byproducts and catastrophic yield losses[1].

G cluster_0 Competing Pathways Start Fmoc-AA-OH + Activating Reagent ActiveEster Active Ester Intermediate (Oxyma or At) Start->ActiveEster Activation Hyp This compound (Secondary Amine & Free OH) ActiveEster->Hyp Nucleophilic Attack NAcyl N-Acylation (Target) Favored by Oxyma/EDC Hyp->NAcyl Chemoselective Kinetics OAcyl O-Acylation (Byproduct) Triggered by Excess HATU Hyp->OAcyl Over-activation Product Fmoc-AA-Hyp-OBzl NAcyl->Product Byproduct Fmoc-AA-O-Hyp-OBzl OAcyl->Byproduct

Mechanistic pathway of this compound coupling highlighting N- vs. O-acylation competition.

Reagent Profiling & Causality

To successfully navigate this kinetic competition, the choice of coupling reagent must perfectly balance high electrophilicity (to overcome steric hindrance) with strict chemoselectivity (to ignore the hydroxyl group).

  • EDC·HCl / OxymaPure (The Solution-Phase Standard): OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior additive that forms an active ester highly reactive toward amines but with minimal O-acylation tendencies[2]. When paired with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), this system becomes ideal for solution-phase synthesis. EDC and its urea byproduct are highly water-soluble, allowing for a self-validating purification via simple aqueous extraction[3].

  • HATU / NMM (For Highly Hindered Substrates): HATU is the gold standard for difficult, sterically hindered couplings[4]. However, its extreme reactivity drastically increases the risk of O-acylation on the Hyp residue[5]. It must only be deployed when coupling highly hindered incoming amino acids (e.g., Aib or N-methylated residues), and strictly at a 1:1 stoichiometry to starve the reaction of excess active ester once the amine is consumed.

Quantitative Reagent Comparison

Coupling SystemRelative N-Acylation KineticsO-Acylation Risk (on Hyp)Epimerization ControlByproduct Aqueous SolubilityIdeal Use Case
EDC·HCl / OxymaPure Moderate-FastLowExcellentHigh (Self-validating workup)Standard solution-phase coupling
DIC / OxymaPure Moderate-FastLowExcellentLow (Forms organic-soluble DIU)Base-free or automated synthesis
HATU / NMM Very FastHigh (Requires strict 1:1 eq)GoodLow (Requires basic washes)Highly hindered incoming AA
DCC / HOBt SlowModerateModerateInsoluble (Forms DCU precipitate)Legacy protocols (Not recommended)

Experimental Workflows

Protocol A: Chemoselective Solution-Phase Coupling (EDC·HCl / OxymaPure)

Self-Validating Principle: The use of water-soluble EDC·HCl ensures that any unreacted coupling reagent and its urea byproduct partition into the aqueous layer during workup[3]. If the organic layer yields a pure product via TLC/HPLC, the workup mechanics inherently validate the reagent choice and reaction completion.

  • Freebasing the Amine: Dissolve this compound·HCl (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add N-Methylmorpholine (NMM) (1.05 eq) dropwise.

    • Causality: this compound is supplied as an HCl salt to prevent auto-diketopiperazine formation. NMM (pKa ~7.4) is chosen over stronger bases like DIPEA because it is perfectly tuned to neutralize the HCl salt without creating a highly basic environment that could trigger Fmoc deprotection or epimerization during the long solution-phase coupling.

  • Pre-activation: In a separate flask, dissolve Fmoc-AA-OH (1.05 eq) and OxymaPure (1.05 eq) in a minimal volume of DMF/DCM (1:4). Add EDC·HCl (1.05 eq) and stir for 10 minutes at 0°C.

    • Causality: Pre-activation ensures the carboxylic acid is fully converted to the Oxyma active ester before encountering the unprotected -OH of Hyp, preventing direct reaction between the carbodiimide and the hydroxyl group.

  • Coupling: Transfer the pre-activated mixture to the this compound solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the amine via TLC (n-hexane/EtOAc, Ninhydrin stain).

  • Self-Validating Workup:

    • Dilute the reaction mixture with excess DCM.

    • Wash with 5% KHSO4 (3x) to remove unreacted NMM and any trace unreacted amine.

    • Wash with 5% NaHCO3 (3x) to remove unreacted Fmoc-AA-OH, OxymaPure, and the water-soluble EDC-urea byproduct.

    • Wash with Brine (1x), dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: High-Efficiency Coupling for Hindered Substrates (HATU / NMM)

Self-Validating Principle: By strictly limiting the active ester to 1.0 equivalent, the reaction terminates precisely when the secondary amine is fully consumed, leaving no active ester to attack the secondary hydroxyl group.

  • Preparation: Dissolve Fmoc-AA-OH (1.0 eq) and HATU (1.0 eq) in minimal anhydrous DMF.

    • Causality: Strict 1.0 equivalent stoichiometry is the primary defense against O-acylation when using uronium-based reagents[4].

  • Activation: Add NMM (2.0 eq) to the mixture at 0°C. Stir for exactly 2 minutes.

    • Causality: Prolonged pre-activation with HATU leads to the formation of unreactive guanidinium byproducts. 2 minutes is the optimal kinetic window.

  • Coupling: Add this compound·HCl (1.0 eq) directly to the activated mixture. Stir at room temperature for 1-2 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Perform the standard acidic/basic aqueous washes as described in Protocol A.

    • Note: The HOAt byproduct generated by HATU is more lipophilic than OxymaPure; ensure rigorous NaHCO3 washing to validate its complete removal.

References

1.[1] Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications URL: 2.[2] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega URL: 3.[4] Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences | European Peptide Society / NIH URL: 4.[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | Bachem URL: 5.[5] Coupling Reagents | AAPPTEC URL:

Sources

Advanced Protocol for the Deprotection of Benzyl Esters from Hydroxyproline Derivatives (H-Hyp-OBzl)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Introduction & Strategic Rationale

The synthesis of complex peptides, collagen mimics, and Hypoxia-Inducible Factor-1α (HIF-1α) stabilizers (such as von Hippel-Lindau (VHL) E3 ligase ligands) relies heavily on the precise manipulation of functionalized amino acids [1]. Among these, trans-L-4-Hydroxyproline benzyl ester (H-Hyp-OBzl) serves as a critical building block.

In peptide chemistry, the C-terminal benzyl ester is strategically selected for its robust stability under acidic conditions and its strict orthogonality to the Boc (tert-butoxycarbonyl) protecting group [2]. However, the removal of the benzyl group must be executed with high precision to preserve the stereochemical integrity of the hydroxyproline ring. The electronegative 4-hydroxyl group enforces a specific Cγ-exo ring pucker via the gauche effect, which is an absolute requirement for the structural stability of downstream collagen triple helices and PROTAC target recognition [3].

Mechanistic Causality of Deprotection Strategies

As an application scientist, selecting the correct deprotection method requires understanding the underlying causality of the reaction mechanisms:

  • Catalytic Hydrogenolysis (The Gold Standard): The reductive cleavage of the benzyl ester using Palladium on Carbon (Pd/C) and Hydrogen gas (H₂) is the preferred method. Causality: The palladium surface adsorbs both the hydrogen gas and the aromatic benzyl ring. It selectively reduces the C-O bond of the ester without interacting with the sensitive α-carbon (C2) or the secondary amine. This guarantees zero epimerization. Furthermore, the reaction yields only the free carboxylic acid and toluene (a volatile byproduct), making purification trivial [2].

  • Base-Catalyzed Saponification (The Alternative): When hydrogenolysis is contraindicated—such as in the presence of sulfur-containing amino acids (e.g., Methionine or Cysteine) which poison the palladium catalyst [4]—saponification via Lithium Hydroxide (LiOH) is utilized. Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. LiOH is chosen over NaOH because the lithium cation tightly coordinates the tetrahedral intermediate, providing a milder reaction environment that minimizes the risk of base-catalyzed racemization at the α-carbon.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative data dictating the choice of deprotection strategy for this compound.

ParameterCatalytic Hydrogenolysis (Pd/C, H₂)Base-Catalyzed Saponification (LiOH)
Primary Mechanism Reductive cleavage of the C-O bondNucleophilic acyl substitution
Stereochemical Risk None (Preserves C2/C4 stereocenters)Low to Moderate (Risk of C2 epimerization)
Orthogonality Cleaves Benzyl, Cbz (Z); preserves Boc, FmocCleaves all esters; preserves Boc, Cbz, Fmoc
Reaction Time 2–4 hours1–2 hours
Typical Yield > 95%80–85%
Key Limitation Catalyst poisoned by sulfur (Met, Cys) [4]Base-sensitive side chains may degrade

Experimental Workflows & Visualization

Workflow SM This compound (Starting Material) Reagents 10% Pd/C, H2 Gas Methanol/Ethanol SM->Reagents Dissolution Intermediate Pd-Coordinated Complex Reagents->Intermediate Adsorption Product H-Hyp-OH (Deprotected) Intermediate->Product Hydrogenolysis Byproduct Toluene (Byproduct) Intermediate->Byproduct Cleavage

Mechanistic workflow of Pd/C-catalyzed hydrogenolysis of this compound.

Self-Validating Experimental Protocols

Protocol A: Catalytic Hydrogenolysis of this compound (Preferred)

This protocol utilizes a self-validating UV-monitoring system. Since the starting material contains a UV-active benzyl ring and the product (H-Hyp-OH) does not, the disappearance of the UV signal at 254 nm confirms 100% conversion.

Materials:

  • This compound·HCl (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (10–20% w/w)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH) (20 mL)

  • Hydrogen gas (H₂) balloon

  • Celite 545

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of this compound·HCl in 20 mL of anhydrous MeOH in a 50 mL round-bottom flask. Note: MeOH is preferred over non-polar solvents as it facilitates the solubility of the highly polar zwitterionic product.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 50 mg) to the solution. Caution: Pd/C is pyrophoric when dry; always add it to the solvent under an inert atmosphere (Argon) [2].

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Argon (repeat 3x). Finally, evacuate and backfill with H₂ gas from a balloon.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 2 to 4 hours.

  • In-Process Control (Validation): Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). Visualize under a 254 nm UV lamp. The reaction is complete when the UV-active starting material spot completely disappears.

  • Filtration: Purge the flask with Argon to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of hot MeOH to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure. Lyophilize the resulting residue from water to yield pure H-Hyp-OH as a white powder.

Protocol B: Mild Saponification (Alternative for Sulfur-Containing Sequences)

Use this method only if the hydroxyproline is part of a larger peptide sequence containing methionine or cysteine, which would poison a Pd/C catalyst.

Materials:

  • Peptide-Hyp-OBzl (1.0 mmol)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 mmol)

  • Tetrahydrofuran (THF) / Water (H₂O) (3:1 v/v)

  • 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the benzyl ester derivative in 15 mL of THF and cool the solution to 0 °C in an ice bath. Causality: Lowering the temperature suppresses the kinetic pathway leading to α-carbon deprotonation and subsequent epimerization.

  • Hydrolysis: Dissolve 1.5 mmol of LiOH·H₂O in 5 mL of cold distilled water. Add this aqueous base dropwise to the THF solution over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 to 2 hours. Monitor via HPLC.

  • Quenching (Validation): Once the starting material is consumed, immediately quench the reaction by adding 1M HCl dropwise until the pH reaches exactly 7.0 (verify with a calibrated pH meter). Causality: Over-acidification can prematurely cleave Boc protecting groups if present.

  • Isolation: Remove the THF under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) to remove benzyl alcohol. Lyophilize the aqueous layer to recover the deprotected product.

References

  • Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[Link]

  • The Aberrance of the 4S Diastereomer of 4-Hydroxyproline Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Use of Pd/sepiolite systems as hydrogenation catalysts. 11. Hydrogenolysis of N-blocked amino acids and dipeptide Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

Application Note: H-Hyp-OBzl in the Synthesis of Bioactive Peptides and PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex bioactive peptides, peptidomimetics, and Proteolysis Targeting Chimeras (PROTACs) requires highly specific, orthogonally protected building blocks. H-Hyp-OBzl·HCl (trans-L-4-Hydroxyproline benzyl ester hydrochloride, CAS 62147-27-7) has emerged as a critical chiral intermediate in modern drug development[1]. By masking the C-terminus as a benzyl ester while leaving the secondary amine and side-chain hydroxyl available, this compound enables precise, directional solution-phase synthesis[2]. This application note provides mechanistic insights and self-validating protocols for utilizing this compound in the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands.

Mechanistic Rationale: The Strategic Role of this compound

Orthogonal Protection in Solution-Phase Synthesis

While Solid-Phase Peptide Synthesis (SPPS) anchors the C-terminus to a resin, solution-phase synthesis requires temporary C-terminal masking to prevent unwanted polymerization. The benzyl (Bzl) ester of this compound provides perfect orthogonality to standard N-terminal protecting groups like Boc (tert-butyloxycarbonyl)[3].

  • Stability: The benzyl ester is highly stable under the basic conditions required for amide coupling (e.g., DIPEA/HATU) and the acidic conditions used for Boc removal (e.g., TFA/DCM).

  • Cleavage: It is cleanly and quantitatively removed via catalytic hydrogenolysis (H₂ over Pd/C) under neutral conditions, preserving delicate peptide bonds and acid/base-sensitive functional groups[3][4].

Biomimicry in Targeted Protein Degradation

In the rapidly expanding field of Targeted Protein Degradation (TPD), PROTACs hijack the ubiquitin-proteasome system to degrade disease-causing proteins[5]. The VHL E3 ligase is one of the most frequently recruited ligases for this purpose. The native substrate of VHL is Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α at Proline 564, converting it to a hydroxyproline (Hyp564) residue[6].

Hyp564 is the essential, central recognition motif for the VHL E3 ligase [3][7]. Consequently, this compound serves as the perfect biomimetic starting material to build the "Left-Hand Side" (LHS) of VHL-targeting PROTACs, ensuring the correct stereochemistry (trans-L) required for VHL binding[3][4].

VHL_Pathway HIF HIF-1α (Normoxia) PHD PHD Enzymes (O2-dependent) HIF->PHD O2 present HIF_OH Hydroxylated HIF-1α (Hyp564) PHD->HIF_OH Proline Hydroxylation VHL VHL E3 Ligase Complex HIF_OH->VHL Hyp564 Recognition Ub Polyubiquitination VHL->Ub E2/E3 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Fig 1: Mechanism of HIF-1α degradation via VHL, highlighting the critical role of the Hyp residue.

Physicochemical Profiling and Stoichiometry

Successful coupling of this compound requires an understanding of its physical properties and the steric challenges it presents. Hydroxyproline is a secondary amine, which inherently suffers from slower coupling kinetics compared to primary amines.

Table 1: Physicochemical Properties of this compound·HCl
PropertySpecificationOperational Significance
Chemical Name trans-L-4-Hydroxyproline benzyl ester HClCore chiral building block for VHL ligands[1]
CAS Number 62147-27-7Unique identifier for procurement
Molecular Weight 257.72 g/mol Required for precise stoichiometric calculations
Appearance White to off-white powderVisual indicator of purity (>98% HPLC)[1]
Solubility DMF, DMSO, MeOH, H₂OEnables versatile solution-phase chemistry[2]
Table 2: Reagent Stoichiometry for Hindered Amide Coupling
ReagentEquivalentsFunction / Causality
Boc-Tle-OH 1.0 eqN-protected, sterically hindered building block (tert-leucine)
This compound·HCl 1.0 eqNucleophile; C-terminus protected to prevent polymerization
HATU 1.1 eqSuperior coupling agent; forms highly reactive HOAt active ester
DIPEA 4.0 eqNeutralizes HCl, activates HATU, and maintains basicity
DMF 0.1 - 0.5 MPolar aprotic solvent; fully solubilizes all reaction components

Self-Validating Experimental Protocols

The following workflows detail the synthesis of the protected dipeptide Boc-Tle-Hyp-OBzl , a universal precursor for VHL-based PROTACs, followed by its C-terminal deprotection[3][8].

Synthetic_Workflow Step1 This compound·HCl + Boc-Tle-OH (Starting Materials) Step2 Amide Coupling (HATU, DIPEA, DMF, 18h) Step1->Step2 Dissolution Step3 Boc-Tle-Hyp-OBzl (Protected Dipeptide) Step2->Step3 1. H2O Quench 2. EtOAc Extraction Step4 Hydrogenolysis (H2, Pd/C, EtOH) Step3->Step4 Solvent Exchange Step5 Boc-Tle-Hyp-OH (Free Acid for PROTAC RHS Coupling) Step4->Step5 Filtration & Concentration

Fig 2: Solution-phase synthetic workflow from this compound·HCl to the VHL ligand precursor.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize Boc-Tle-Hyp-OBzl by coupling Boc-tert-leucine to this compound·HCl[3][4].

  • Preparation & Dissolution:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Boc-Tle-OH (4.63 g, 20.0 mmol) and this compound·HCl (5.15 g, 20.0 mmol) in anhydrous DMF (18 mL)[3][8].

    • Causality: DMF is utilized because its high dielectric constant solubilizes both the lipophilic Boc-amino acid and the polar hydrochloride salt. Nitrogen prevents oxidative side reactions.

  • Base Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (14.0 mL, 80.0 mmol) dropwise to the stirring mixture[3][4].

    • Causality: 4.0 equivalents of DIPEA are critical. One equivalent neutralizes the HCl salt of the hydroxyproline, liberating the secondary amine. The excess ensures the deprotonation of the carboxylic acid and maintains the basic environment required for HATU activation.

  • Activation:

    • Allow the mixture to stir for 5 minutes, then add HATU (8.36 g, 22.0 mmol) in one portion[3].

    • Causality: The 5-minute delay ensures the amine is fully liberated before the active ester is formed. HATU is chosen over EDC/HOBt because the coupling of a bulky tert-butyl side chain (Tle) to a secondary amine (Hyp) is sterically hindered. HATU forms an O-Atab active ester, which accelerates the reaction via a neighboring-group effect from the pyridine nitrogen.

  • Reaction:

    • Stir the mixture at room temperature for 18 hours[3][8].

  • Work-up (Self-Validation Step):

    • Quench the reaction by adding H₂O (150 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL)[3][8].

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

    • Causality: Water quenches any unreacted active ester and removes the bulk of the DMF. The NaHCO₃ wash chemically validates the removal of any unreacted Boc-Tle-OH by converting it into a water-soluble sodium salt.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

Protocol B: Hydrogenolytic C-Terminal Deprotection

Objective: Cleave the benzyl ester to yield the free carboxylic acid (Boc-Tle-Hyp-OH) for subsequent coupling to the Right-Hand Side (RHS) of the PROTAC[4].

  • Setup:

    • Dissolve the crude Boc-Tle-Hyp-OBzl in absolute Ethanol (EtOH).

    • Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the peptide) under a gentle stream of nitrogen.

    • Causality: Nitrogen purging is a critical safety step to prevent the dry Pd/C catalyst from igniting the ethanol vapors.

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Stir vigorously at room temperature for 18 hours[3].

    • Causality: The benzyl ester undergoes hydrogenolysis, releasing toluene and the free acid. The Boc group on the N-terminus is completely stable to these reductive conditions, demonstrating the power of orthogonal protection.

  • Filtration:

    • Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad thoroughly with excess EtOH.

    • Causality: Celite traps the pyrophoric, microscopic palladium particles that would otherwise pass through standard filter paper, ensuring a metal-free final product.

  • Concentration:

    • Evaporate the filtrate under reduced pressure to afford Boc-Tle-Hyp-OH as a highly pure intermediate ready for downstream PROTAC assembly[4].

References

  • [3],[4] Vu LP, Diehl CJ, Casement R, et al. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. Journal of Medicinal Chemistry. 2023;66(18):12776-12811. URL: [Link]

  • [8] Hansen FK, et al. A story about difluoromethyl-1,3,4-oxadiazoles: Synthesis and biochemical evaluation of an enigmatic novel zinc binding group. Universität Bonn (Dissertation). 2024. URL: [Link]

  • [5] Small-molecule degron mimetics for targeted protein degradation. Essays in Biochemistry. 2025. URL: [Link]

  • [6] Advancements in understanding the molecular mechanisms and clinical implications of Von Hippel-Lindau syndrome: A comprehensive review. PMC / Heliyon. 2024. URL: [Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to Utilizing H-Hyp-Obzl in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Hydroxyproline (Hyp) is a critical non-canonical amino acid integral to the structure and function of many biologically active peptides, notably collagen.[1] Its incorporation into synthetic peptides allows for the exploration of novel structures with enhanced stability and unique conformational properties. This guide provides a comprehensive, step-by-step protocol for the efficient incorporation of (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid (H-Hyp-Obzl), most commonly used in its Fmoc-protected form, Fmoc-Hyp(Bzl)-OH, within an automated solid-phase peptide synthesizer (SPPS). We will delve into the underlying chemistry, experimental choices, potential challenges, and post-synthesis processing required to successfully utilize this versatile building block.

Introduction to Fmoc-Hyp(Bzl)-OH: A Strategic Overview

The successful synthesis of complex peptides hinges on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others.[2] Fmoc-Hyp(Bzl)-OH (CAS No: 174800-02-3) is a cornerstone of this approach for introducing hydroxyproline.[3][4][5][6]

  • The Fmoc Group: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine. It is stable to acidic conditions but is readily cleaved by a dilute solution of a secondary amine, typically piperidine in DMF, which is the standard deprotection step in the Fmoc/tBu SPPS strategy.[7]

  • The Benzyl (Bzl) Group: The side-chain hydroxyl group of hydroxyproline is protected as a benzyl ether. The Bzl group is stable to the mildly basic conditions used for Fmoc removal and the moderately acidic conditions of standard cleavage cocktails (e.g., TFA).[2][7] Its removal requires a distinct chemical step, typically catalytic hydrogenation, ensuring full orthogonality.[8][9]

This dual-protection scheme allows for the seamless integration of Hyp into a growing peptide chain on a solid support, with side-chain deprotection deferred until after the main peptide chain is assembled and cleaved from the resin.

cluster_AA Fmoc-Hyp(Bzl)-OH Structure AA Fmoc-Hyp(Bzl)-OH Fmoc Fmoc Group (Base-Labile) Amine α-Amine Fmoc->Amine Protects Carboxyl α-Carboxyl SideChain Hyp Side Chain Bzl Benzyl (Bzl) Group (H₂/Pd or Strong Acid) Bzl->SideChain Protects

Caption: Key functional components of the Fmoc-Hyp(Bzl)-OH amino acid.

Pre-Synthesis: Preparation and Quality Control

Meticulous preparation is paramount for a successful synthesis. The quality of reagents and precision in their preparation directly impact coupling efficiency and the purity of the final peptide.

Reagent and Material Checklist
Reagent/MaterialGrade/PuritySupplier ExamplePurpose
Fmoc-Hyp(Bzl)-OH >98% HPLC[5]MilliporeSigma, AcmecAmino acid building block
Resin 100-200 meshAAPPTec, NovabiochemSolid support (e.g., Rink Amide, Wang)
DMF Peptide Synthesis GradeFisher ScientificPrimary solvent
DCM AnhydrousVWRSolvent for washing and swelling
Piperidine >99%Acros OrganicsFmoc deprotection
Coupling Reagent (e.g., HATU) >98%Chem-Impex, BachemCarboxyl group activation
Base (e.g., DIPEA) >99.5%Alfa AesarActivation and neutralization
TFA >99%HalocarbonCleavage from resin
Scavengers (TIS, H₂O, DODT) Reagent GradeTCI AmericaCation scavenging during cleavage
Palladium on Carbon (Pd/C) 10 wt. %Strem ChemicalsCatalyst for Benzyl group removal
Hydrogen Source H₂ gas or Formic AcidAirgas, Sigma-AldrichReductant for hydrogenolysis
Handling and Dissolving Fmoc-Hyp(Bzl)-OH
  • Storage: Store Fmoc-Hyp(Bzl)-OH at 2-8°C in a desiccated environment to prevent degradation.[5]

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount in a clean, dry container.

  • Dissolution: Dissolve the amino acid in high-purity DMF to the desired concentration (typically 0.2 to 0.5 M). Gentle vortexing or sonication can aid dissolution. Ensure the solution is clear before placing it on the synthesizer.

Core Synthesis Protocol: Automated Incorporation

The following protocol details a single coupling cycle for Fmoc-Hyp(Bzl)-OH using a standard automated peptide synthesizer. The process is iterative for each amino acid in the sequence.

Start Start Cycle (N-Terminus is Fmoc-protected) Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Hyp(Bzl)-OH, HATU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End Cycle (N-Terminus is Fmoc-Hyp(Bzl)) Wash2->End

Caption: Standard Fmoc-SPPS cycle for incorporating an amino acid.

Step-by-Step Synthesizer Workflow
  • Resin Swelling: Begin by swelling the resin in DMF for at least 30 minutes to ensure all reactive sites are accessible.

  • Fmoc Deprotection:

    • Action: Treat the resin-bound peptide with a solution of 20% piperidine in DMF.

    • Duration: Typically 1 x 3 minutes followed by 1 x 7 minutes.

    • Mechanism: The secondary amine acts as a base to cleave the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free α-amine and dibenzofulvene, which is subsequently scavenged by piperidine.[7]

  • Washing:

    • Action: Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine and dibenzofulvene. Inadequate washing can neutralize the subsequent activation reagents.

  • Coupling (Activation & Delivery):

    • Action: In a separate vessel, pre-activate the Fmoc-Hyp(Bzl)-OH. A solution of the amino acid (4-5 eq.), a coupling reagent like HATU (3.9 eq.), and a base like DIPEA (8-10 eq.) in DMF is prepared and allowed to react for several minutes. This mixture is then delivered to the reaction vessel containing the resin.

    • Duration: 45-90 minutes. Coupling of proline and its derivatives can be slower due to steric hindrance from the cyclic side chain.[10][11]

    • Mechanism: HATU, an aminium salt, reacts with the carboxylate of the amino acid (formed by DIPEA) to generate a highly reactive OAt-ester intermediate. This activated ester is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the peptide bond.[12][13][14]

  • Final Wash:

    • Action: Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Challenge: The standard Kaiser test, which detects primary amines with ninhydrin, will yield a false negative for the secondary amine of proline.[15]

    • Solution: Use an alternative test, such as the isatin test, which produces a characteristic blue color in the presence of an N-terminal proline, to confirm coupling completion.[15] If the coupling is incomplete, a second coupling (double coupling) should be performed.

Post-Synthesis: Cleavage and Benzyl Group Removal

Once the full peptide sequence is assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed. For peptides containing Hyp(Bzl), this is a two-stage process.

Stage 1: TFA-Mediated Cleavage from Resin

This step removes the peptide from the resin and cleaves most common acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). The Bzl group on Hyp remains intact.[2]

Protocol:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard mixture is Reagent K : TFA/H₂O/phenol/thioanisole/TIS (82.5:5:5:5:2.5). The scavengers are critical for quenching reactive carbocations generated during deprotection, which could otherwise modify sensitive residues like Trp or Met.[16]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and incubate at room temperature with gentle agitation for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide, which now contains the Bzl-protected Hyp residue, under vacuum.

Stage 2: Benzyl (Bzl) Group Deprotection via Catalytic Hydrogenolysis

This is the key step to liberate the free hydroxyl group of hydroxyproline. Catalytic transfer hydrogenation is a mild and efficient method.[9][17]

Protocol:

  • Dissolve the crude, Bzl-protected peptide in a suitable solvent. A mixture of acetic acid and methanol or aqueous acetic acid is often effective.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

  • As a hydrogen source, add formic acid (10-20 equivalents) or carefully introduce hydrogen gas (H₂) via a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by RP-HPLC and Mass Spectrometry, looking for the mass shift corresponding to the loss of the benzyl group (90.05 Da). The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the catalyst to dry completely in the air.

  • Lyophilize the filtrate to obtain the final crude peptide.

Start Fully Protected Peptide on Resin (with Hyp(Bzl)) Cleavage Stage 1: Cleavage (TFA Cocktail) Start->Cleavage Crude1 Crude Peptide (Side chains deprotected, Bzl group remains) Cleavage->Crude1 Hydrogenolysis Stage 2: Hydrogenolysis (Pd/C, H+ Source) Crude1->Hydrogenolysis Crude2 Final Crude Peptide (All groups removed) Hydrogenolysis->Crude2 Purification Purification (RP-HPLC) Crude2->Purification Final Pure Peptide with Hyp Purification->Final

Caption: Post-synthesis workflow for peptides containing Hyp(Bzl).

Analysis and Purification

The final crude peptide should be analyzed for purity and identity before purification.

  • Reverse-Phase HPLC (RP-HPLC): This is the standard method for assessing the purity of the crude product and for purifying the target peptide away from deletion sequences or other impurities.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm that the observed molecular weight matches the theoretical mass of the desired peptide, confirming both the successful incorporation of Hyp and the complete removal of the Bzl group.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance of proline derivative; poor resin swelling; insufficient activation time.Perform a double coupling. Switch to a more potent coupling reagent like PyAOP for very difficult sequences.[11][13] Ensure adequate resin swelling and use fresh, high-quality reagents.
Diketopiperazine (DKP) Formation If Hyp is the second amino acid in the sequence, intramolecular cyclization can occur after Fmoc removal, cleaving the dipeptide from the resin.[15]Use a sterically hindered resin like 2-chlorotrityl chloride resin, which obstructs the cyclization. Alternatively, couple a pre-formed dipeptide (Fmoc-Xaa-Hyp(Bzl)-OH) to the resin.
Incomplete Bzl Removal Catalyst poisoning (e.g., by sulfur-containing residues); insufficient reaction time; poor peptide solubility.Increase catalyst loading or reaction time. Use a different solvent system to improve solubility. If the peptide contains Cys or Met, Bzl deprotection by strong acids like HF may be a necessary, albeit harsher, alternative.[2][8]

References

  • Ynamide Coupling Reagents: Origin and Advances. (2024). Accounts of Chemical Research.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
  • Rainier, J. D., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). (2025).
  • Acmec Biochemical. (n.d.). 174800-02-3[Fmoc-Hyp(Bzl)-OH 98%]. Retrieved from [Link]

  • Peptides. (n.d.). Fmoc-Hyp(Bzl)-OH [174800-02-3]. Retrieved from [Link]

  • Moore, G. J., & Kwok, Y. C. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. PubMed. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019).
  • Synthesis of fully protected, SPPS compatible monomers of: (A) azido‐,.... (n.d.).
  • Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Hydroxyproline-derived biomimetic and biodegradable polymers. (2021).
  • Peptide Synthesis via Fragment Condens
  • Peptide Resin Loading Protocols. (n.d.).
  • The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a compar
  • Overview of Custom Peptide Synthesis. (n.d.).

Sources

Application Note: Utilizing H-Hyp-OBzl·HCl in the Development of Advanced Biomaterials and Collagen Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation biomaterials—ranging from tissue-engineered scaffolds to targeted drug delivery vehicles—relies heavily on the structural mimicry of natural extracellular matrices. trans-L-4-Hydroxyproline benzyl ester hydrochloride (H-Hyp-OBzl·HCl, CAS: 62147-27-7) serves as a cornerstone building block in the synthesis of Collagen Mimetic Peptides (CMPs) and polyproline-based supramolecular architectures [3].

The strategic choice of this compound over other protected amino acids is driven by strict mechanistic causality:

  • Orthogonal Protection Strategy: The benzyl (Bzl) ester robustly protects the C-terminus during N-terminal chain elongation. Unlike methyl or ethyl esters, the benzyl group can be selectively cleaved via catalytic hydrogenolysis under neutral conditions, preserving acid-labile protecting groups (e.g., Boc) and preventing base-catalyzed racemization.

  • Stereoelectronic Pre-organization: The unmodified C4-hydroxyl group of the (2S, 4R) stereoisomer exerts a strong gauche effect. This electron-withdrawing property forces the pyrrolidine ring into a Cγ-exo pucker, which pre-organizes the peptide backbone into the exact phi (

    
    ) and psi (
    
    
    
    ) dihedral angles required to stabilize the Polyproline II (PPII) helix[1].
  • Hydrogen Bonding Network: The free hydroxyl group acts as a critical node for a water-mediated hydrogen bond network, which is the primary thermodynamic driver for the assembly of the collagen triple helix.

Biomaterial Synthesis Workflow

The transition from a monomeric building block to a functional supramolecular biomaterial requires a sequence-controlled assembly process. The workflow below illustrates the integration of this compound into complex metallo-peptide nanoparticles and hydrogels[2].

G A This compound·HCl (Starting Material) B N-Terminal Coupling (e.g., Fmoc/Boc-Pro-OH) A->B Peptide Bond Formation C C4-Hydroxyl Modification (Optional: Glycosylation) B->C Functionalization D Benzyl Deprotection (Pd/C, H2) C->D C-Terminus Unmasking E Solid-Phase Peptide Synthesis (Polyproline/CMP Assembly) D->E Building Block Integration F Supramolecular Assembly (Hydrogels & Nanoparticles) E->F Self-Assembly (PPII Helices)

Workflow from this compound·HCl to supramolecular biomaterial assembly.

Quantitative Analysis of Helix Stability

To understand the necessity of the natural Hyp residue provided by this compound, we must examine the thermodynamic stability of various CMPs. Modifications to the backbone or stereochemistry drastically alter the melting temperature (


) of the resulting biomaterial. The data below demonstrates that inter-chain hydrogen bonding and the specific L-Pro/L-Hyp stereochemistry are non-negotiable for stable triple helix formation [1].

Table 1: Thermodynamic Stability of Collagen Mimetic Peptides (CMPs)

Peptide Sequence / ModificationStructural FeatureMelting Temperature (

, °C)
Helix Formation
Ac-(Gly-Pro-Hyp)₈-Gly-Gly-Tyr-NH₂ Natural Hyp Residues (Control)50.0Yes (Stable PPII)
H-(Pro-Pro-Gly)₁₀-OH Natural Amide Backbone31.6Yes (Triple Helix)
Gly-Ψ[(E)CH=C]-L-Pro-Hyp Alkenyl Guest Triplet28.3Yes (Weakened)
Pro-Pro alkenyl isostere Backbone H-bond removed-22.0Minimal
Gly-Ψ[(E)CH=C]-D-Pro-Hyp D-Pro StereoisomerN/A (Linear decrease)No

Data Interpretation: The substitution of the amide bond with an alkenyl isostere (removing the hydrogen bond donor/acceptor) drops the


 from 31.6 °C to -22.0 °C. Furthermore, altering the stereochemistry to D-Pro completely abolishes helix formation. Thus, utilizing this compound to maintain stereochemical fidelity is essential for robust biomaterial scaffolding.

Experimental Protocols

The following protocols represent a self-validating system for the synthesis and assembly of Hyp-rich biomaterials. Each step includes specific validation checkpoints to ensure structural integrity.

Protocol 1: Solution-Phase Synthesis of Boc-Pro-Hyp-OBzl Dipeptide

Causality: Solution-phase synthesis of the Pro-Hyp block is highly efficient for scale-up. EDC/HOBt coupling is utilized to suppress racemization of the activated proline derivative.

Step-by-Step Methodology:

  • Neutralization: Dissolve this compound·HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) dropwise at 0 °C to liberate the free amine.

  • Activation: In a separate flask, dissolve Boc-Pro-OH (1.1 eq) in DCM. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Transfer the activated Boc-Pro-OH solution to the this compound solution. Stir under an inert atmosphere (N₂) for 12 hours, allowing the reaction to warm to room temperature.

  • Validation (Self-Validating Step): Perform Thin-Layer Chromatography (TLC). A negative Ninhydrin stain confirms the complete consumption of the primary/secondary amine of this compound.

  • Workup: Wash the organic layer successively with 5% citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Catalytic Hydrogenolysis & SPPS Integration

Causality: The benzyl ester must be cleaved to expose the C-terminus for subsequent Solid-Phase Peptide Synthesis (SPPS) without disturbing the acid-labile Boc group.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified Boc-Pro-Hyp-OBzl in Methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a blanket of Argon to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously for 4 hours at room temperature.

  • Validation (Self-Validating Step): Analyze the crude product via ¹H NMR. The complete disappearance of the aromatic multiplet (7.3–7.4 ppm) and the benzylic CH₂ singlet (~5.1 ppm) confirms successful deprotection.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield Boc-Pro-Hyp-OH, ready for Fmoc/Boc-based SPPS on Rink Amide MBHA resin [2].

Protocol 3: Supramolecular Assembly of Metallo-Peptide Nanoparticles

Causality: Polyproline helices synthesized from Hyp building blocks can undergo divergent supramolecular assembly when coordinated with transition metals, creating nanoparticles ideal for drug delivery [4].

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the purified Hyp-rich polyproline peptide in a buffered aqueous solution (pH 7.4) at a concentration of 1 mg/mL.

  • Incubation: Allow the solution to rest for 14 days at room temperature. Causality: This extended timeframe is required to ensure the slow conformational conversion from Polyproline I (all-cis amide bonds) to the thermodynamically stable Polyproline II (all-trans amide bonds) [2].

  • Metal Coordination: Introduce a metal precursor (e.g., ZnCl₂ or CuCl₂) at a 1:1 molar ratio to the peptide. Stir gently for 24 hours to induce nanoparticle assembly.

  • Validation (Self-Validating Step): Perform Circular Dichroism (CD) spectroscopy. A successful PPII helix assembly is confirmed by a characteristic strong negative ellipticity minimum at ~200 nm and a weak positive maximum at ~225 nm [1].

Biological Integration & Signal Transduction

Beyond mechanical support, biomaterials synthesized from this compound actively interface with cellular signaling pathways. CMPs mimic the native collagen architecture, allowing them to bind directly to cell surface integrins. This interaction triggers focal adhesion kinase (FAK) pathways, promoting cellular proliferation and accelerating tissue regeneration.

Pathway CMP Collagen Mimetic Peptide (Hyp-Rich Triple Helix) Integrin Cell Surface Integrins (α1β1, α2β1) CMP->Integrin Receptor Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Proliferation Tissue Regeneration & Cell Proliferation FAK->Proliferation Signal Transduction

Integrin-mediated signal transduction pathway activated by Hyp-rich collagen mimetic peptides.

References

  • I. Collagen-like polypeptides. II. Helix-turn-helix peptides and turn mimetics.
  • Sequence-Controlled Divergent Supramolecular Assembly of Polyproline Helices into Metallo-Peptide Nanoparticles.
  • trans-L-4-Hydroxyproline benzyl ester hydrochloride.
  • Cas No.62147-27-7 this compound HCL - Pharmaceutical Intermediates Supplier.

Application Note: Analytical Strategies for Monitoring H-Hyp-Obzl Synthesis and Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

H-Hyp-Obzl (L-Hydroxyproline benzyl ester, typically isolated as the hydrochloride or tosylate salt) is a critical intermediate in the synthesis of collagen-mimetic peptides and pharmaceutical peptidomimetics. Unlike standard amino acids, the presence of the secondary hydroxyl group on the pyrrolidine ring and the benzyl ester protection introduces specific analytical challenges and advantages.

This guide details the protocols for monitoring the esterification of L-Hydroxyproline (Hyp) to this compound, focusing on the critical distinction between the starting material (UV-inactive, highly polar) and the product (UV-active, moderately hydrophobic).

Core Chemical Context
  • Target Molecule: this compound (CAS: 76495-72-6 for HCl salt).

  • Reaction: Acid-catalyzed esterification of L-Hydroxyproline with Benzyl Alcohol.

  • Critical Quality Attributes (CQAs):

    • Purity: >98% (HPLC).

    • Residual Solvents: Benzyl Alcohol content.[1]

    • Identity: Confirmation of ester (Obzl) vs. ether (Bzl) formation.

Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Gold Standard for Quantitative Monitoring

Unlike free Hydroxyproline, which requires derivatization (e.g., PITC) or detection at 210 nm for analysis, This compound possesses a strong chromophore in the benzyl ester group. This allows for robust detection at 254 nm , significantly reducing baseline noise compared to low-UV methods.

Protocol Parameters:

ParameterSpecificationRationale
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)Provides necessary hydrophobic retention to separate the ester from the free acid.
Mobile Phase A 0.1% TFA in WaterTFA suppresses silanol activity and ensures the secondary amine remains protonated (

).
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic modifier for peptide intermediates.
Flow Rate 1.0 mL/minStandard analytical flow.
Detection UV 254 nm (Primary), 210 nm (Secondary)254 nm is specific to the benzyl ring; 210 nm detects peptide bonds/carbonyls but has higher solvent noise.
Gradient 5% B to 60% B over 20 minH-Hyp-OH elutes near void (polar). This compound elutes mid-gradient. Benzyl Alcohol elutes late (hydrophobic).

Step-by-Step Execution:

  • Sample Prep: Dissolve 5 mg of crude reaction mixture in 1 mL of 50:50 Water:ACN.

  • Blank Run: Inject Mobile Phase B to identify ghost peaks (especially Benzyl Alcohol carryover).

  • Injection: Inject 10 µL of sample.

  • Integration: Integrate the product peak (typically ~8-12 min) and the Benzyl Alcohol peak (typically ~15-18 min).

Method B: Thin Layer Chromatography (TLC)

Rapid In-Process Control (IPC)

TLC is the most efficient method for determining reaction completion (disappearance of starting material).

TLC System:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90 : 8 : 2).

  • Visualization:

    • UV (254 nm): The Product (this compound) and Benzyl Alcohol will glow dark purple/black. The Starting Material (H-Hyp-OH) is invisible .

    • Ninhydrin Stain: Heat the plate. The Product and Starting Material (both secondary amines) will turn yellow/brown (distinct from the purple of primary amines).

Interpretation:

  • Rf ~ 0.1: H-Hyp-OH (Starting Material) - Yellow with Ninhydrin, UV inactive.

  • Rf ~ 0.5: this compound (Product) - Yellow with Ninhydrin, UV active.

  • Rf ~ 0.8: Benzyl Alcohol (Reagent) - UV active, Ninhydrin inactive.

Workflow Visualization

The following diagram illustrates the logical flow for monitoring the synthesis and purification of this compound.

HypObzl_Monitoring Start Start: H-Hyp-OH + BnOH (Acid Catalyst) Reaction Reflux / Dean-Stark Start->Reaction IPC_TLC IPC: TLC Analysis (CHCl3:MeOH:AcOH) Reaction->IPC_TLC Decision_TLC SM (Rf 0.1) Visible? IPC_TLC->Decision_TLC Decision_TLC->Reaction Yes (Continue Heating) Workup Workup: Precipitate with Et2O/IPE Decision_TLC->Workup No (Reaction Complete) QC_HPLC QC: HPLC Analysis (C18, 254 nm) Workup->QC_HPLC Decision_HPLC Purity > 98%? BnOH < 0.5%? QC_HPLC->Decision_HPLC Recrystallize Recrystallize (MeOH / Et2O) Decision_HPLC->Recrystallize No Final Final Release: This compound.HCl Decision_HPLC->Final Yes Recrystallize->QC_HPLC

Figure 1: Decision logic for the synthesis and purification of this compound, integrating TLC and HPLC checkpoints.

Troubleshooting & Common Pitfalls

The "Ghost" Peak (Benzyl Alcohol)

Benzyl alcohol has a high UV extinction coefficient at 254 nm. Even trace amounts (1-2%) can appear as a massive peak in HPLC, misleading the chemist about purity.

  • Solution: Use a response factor correction or rely on NMR for precise solvent quantification.

  • Removal: Benzyl alcohol is high boiling. Wash the crude solid extensively with Diethyl Ether or tert-Butyl Methyl Ether (MTBE), in which this compound·HCl is insoluble but Benzyl alcohol is soluble.

Racemization

While Proline/Hydroxyproline derivatives are relatively resistant to racemization compared to Phenylalanine, prolonged heating in strong acid can cause partial inversion at the alpha-carbon.

  • Detection: Use a Chiral HPLC column (e.g., Chiralpak IA) or measure Optical Rotation (

    
    ).
    
  • Standard:

    
     (c=2, EtOH) [1].[2]
    
Diketopiperazine (DKP) Formation

If the this compound free base is generated (e.g., during neutralization) and left in solution, two molecules can cyclize to form a DKP.

  • Prevention: Always maintain the product as the Hydrochloride (HCl) or Tosylate (p-TSA) salt until the moment of coupling.

References

  • Sigma-Aldrich.[2][3][4] Boc-Hyp(Bzl)-OH Product Specification. Retrieved from (Note: Optical rotation values for Hyp derivatives are structurally analogous).

  • PubChem.[2][5][6] O-Benzyl-L-trans-L-4-hydroxyproline hydrochloride. National Library of Medicine. Retrieved from .

  • Chem-Impex. trans-L-4-Hydroxyproline benzyl ester hydrochloride. Retrieved from .

  • Green, G. D., & Reagan, K. (1992).[7] Determination of hydroxyproline by high pressure liquid chromatography. Analytical Biochemistry, 201(2), 265-269.[7] (Foundation for Hyp HPLC analysis).[8][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing H-Hyp-Obzl Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of O-Benzyl-L-hydroxyproline (H-Hyp-Obzl). This resource offers in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the synthesis of peptides containing this valuable building block. Our aim is to equip you with the scientific rationale and practical protocols necessary to achieve high-yield, high-purity couplings.

Introduction: The Unique Challenges of this compound

O-Benzyl-L-hydroxyproline is a critical component in the synthesis of complex peptides and peptidomimetics, prized for its ability to induce specific secondary structures.[1] However, its unique structure, featuring a secondary amine within a pyrrolidine ring and a bulky benzyl protecting group, presents distinct challenges during amide bond formation. These can range from steric hindrance and incomplete reactions to a heightened risk of racemization. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses the most common issues encountered during this compound coupling reactions, providing potential causes and actionable solutions.

Issue 1: Low or No Coupling Yield

A low or non-existent yield of the desired peptide is one of the most frequent frustrations in peptide synthesis.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Scientific Rationale
Incomplete Activation of the Carboxylic Acid Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1-1.5 equivalents). Pre-activation of the carboxylic acid for 5-15 minutes before adding this compound can improve efficiency.[2][3]The formation of a highly reactive intermediate is crucial for the nucleophilic attack by the secondary amine of this compound. Inefficient activation leads to a slow or stalled reaction.
Steric Hindrance The bulky benzyl group and the rigid pyrrolidine ring of this compound can impede the approach of the activated carboxylic acid.[4] To overcome this, consider a "double coupling" strategy where the coupling step is repeated with fresh reagents after the initial reaction.[5] Alternatively, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, though this should be done cautiously to avoid side reactions.[4][5]Repeating the coupling step increases the probability of the reaction going to completion. Elevated temperatures can increase molecular motion and provide the energy to overcome the steric barrier.
Peptide Aggregation on Solid Support For solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain can physically block the reaction site.[4][6] To mitigate this, switch to a more polar solvent like N-methylpyrrolidone (NMP) or use a solvent mixture such as DMF/DMSO.[6][7] Incorporating pseudoproline dipeptides in the sequence can also disrupt secondary structure formation and reduce aggregation.[6][8]Solvents with better solvating properties can disrupt the intermolecular hydrogen bonds that lead to aggregation, making the N-terminus more accessible. Pseudoprolines introduce a "kink" in the peptide backbone, hindering self-assembly.[6][8]
Suboptimal Coupling Reagent Less reactive coupling reagents may not be sufficient to drive the reaction to completion with a sterically hindered amino acid like this compound.[4] Consider using more potent onium salt-based reagents like HATU, HCTU, or PyAOP, which are known for their high efficiency in difficult couplings.[9][10][11]Onium salt reagents form highly reactive activated esters (e.g., OAt esters with HATU) that can overcome the lower nucleophilicity of the secondary amine in this compound more effectively than carbodiimide-based methods alone.[11]

Experimental Protocol: Standard Double Coupling for a Difficult this compound Addition (SPPS)

  • Resin Preparation: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).

  • First Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF.

  • Second Coupling:

    • Repeat the coupling step with a fresh solution of activated Fmoc-amino acid, HCTU, and DIPEA.

    • Agitate for another 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction.[4]

    • If the Kaiser test is negative, wash the resin thoroughly with DMF to remove excess reagents and byproducts. If positive, a third coupling may be considered.

Issue 2: Significant Racemization of the Hydroxyproline Residue

The presence of the D-enantiomer of hydroxyproline can have profound, often detrimental, effects on the final peptide's structure and biological activity.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Scientific Rationale
Use of HOBt with Carbodiimides in DMF The combination of a carbodiimide (like DIC or DCC) and 1-hydroxybenzotriazole (HOBt) in DMF is known to cause significant racemization of hydroxyproline.[9][12] Avoid this combination. Instead, consider using a carbodiimide in a less polar solvent like dichloromethane (DCM) without HOBt, or switch to an onium salt-based coupling reagent.[12]The mechanism is thought to involve the formation of a cyclic carbinol-amine derivative, and HOBt acts as a catalyst in this process, particularly in polar aprotic solvents like DMF.[12]
Elevated Temperature Higher reaction temperatures, while potentially improving coupling efficiency, can also increase the rate of racemization.[4]Racemization is a thermodynamically driven process, and providing excess thermal energy can lower the activation barrier for epimerization.
Prolonged Reaction Times Extended exposure to activation conditions can increase the likelihood of racemization.The longer the activated species is present before reacting with the amine, the greater the opportunity for side reactions like racemization to occur.

Diagram: Decision-Making Workflow for Minimizing Racemization

start High Racemization Detected check_reagents Check Coupling Reagents and Additives start->check_reagents is_dcc_hobt Using Carbodiimide (DCC/DIC) + HOBt in DMF? check_reagents->is_dcc_hobt change_reagent Switch to Onium Salt (HATU, HCTU) or Carbodiimide in DCM (no HOBt) is_dcc_hobt->change_reagent Yes check_temp Check Reaction Temperature is_dcc_hobt->check_temp No end_point Racemization Minimized change_reagent->end_point is_high_temp Is Temperature > 25°C? check_temp->is_high_temp lower_temp Lower Temperature to 0-25°C is_high_temp->lower_temp Yes check_time Check Reaction Time is_high_temp->check_time No lower_temp->end_point is_long_time Is Reaction Time > 2 hours? check_time->is_long_time shorten_time Optimize for Shorter Coupling Time with a More Potable Reagent is_long_time->shorten_time Yes is_long_time->end_point No shorten_time->end_point

Caption: Workflow for troubleshooting racemization in this compound coupling.

Issue 3: Presence of Side-Product Impurities

The appearance of unexpected peaks in your analytical chromatography (e.g., HPLC, LC-MS) indicates the formation of side products.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Scientific Rationale
Diketopiperazine (DKP) Formation This is particularly prevalent when hydroxyproline is at or near the C-terminus of the peptide, especially in Fmoc-based SPPS.[1][6] Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can suppress DKP formation.[13] Alternatively, coupling the first two amino acids as a pre-formed dipeptide can bypass this issue.DKP formation is an intramolecular cyclization of the N-terminal amine of the second amino acid with the ester linkage of the first amino acid to the resin. The steric bulk of 2-chlorotrityl resin disfavors this cyclization.
N-acylurea Formation This occurs when using carbodiimide coupling reagents (DCC, DIC) where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[14] The use of an additive like HOBt or, more effectively, OxymaPure can trap the O-acylisourea to form a more stable active ester, preventing this rearrangement.[2][14] Performing the reaction at lower temperatures (0-25°C) also disfavors this side reaction.[2][14]Additives like HOBt and OxymaPure are more nucleophilic than the amine of the growing peptide and rapidly convert the unstable O-acylisourea into a less reactive but still efficient acylating agent.[14]
Guanidinylation of the N-terminus When using an excess of uronium/aminium-type coupling reagents (e.g., HBTU, HATU), the reagent can react directly with the free N-terminal amine, capping the peptide chain.[15] Ensure that the carboxylic acid is pre-activated with a stoichiometric amount of the coupling reagent before adding it to the amine component.Pre-activation ensures that the coupling reagent is consumed in activating the carboxylic acid, minimizing its availability to react with the free amine of the peptide chain.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this compound?

There is no single "best" reagent, as the optimal choice depends on the specific sequence and synthesis method (solid-phase vs. solution-phase). However, for difficult couplings involving sterically hindered amino acids like this compound, onium salt reagents such as HATU, HCTU, and PyAOP are generally recommended due to their high reactivity and lower propensity for racemization compared to carbodiimide/HOBt systems.[9][10][11] For routine couplings where racemization is a concern, using a carbodiimide like DIC with OxymaPure is a cost-effective and efficient alternative.[9][11]

Q2: How does the choice of solvent affect the coupling reaction?

The solvent plays a critical role in solvating the reactants and influencing the reaction pathway.

  • Dimethylformamide (DMF): A common solvent for peptide synthesis due to its excellent solvating properties.[7] However, as noted, it can promote racemization of hydroxyproline when used with carbodiimides and HOBt.[12]

  • Dichloromethane (DCM): A less polar solvent that can suppress racemization when used with carbodiimides.[12] However, its ability to solvate growing peptide chains in SPPS is limited, which can lead to aggregation.[11]

  • N-Methylpyrrolidone (NMP): A highly polar aprotic solvent with strong solvating capabilities, often used to disrupt peptide aggregation in "difficult" sequences.[6]

The choice of solvent can significantly impact hydrogen bonding and the solvation of reactants and intermediates, which in turn affects reaction rates and the prevalence of side reactions.[16][17][18][19][20]

Q3: Is it necessary to protect the hydroxyl group of hydroxyproline?

While coupling is possible with an unprotected hydroxyl group, it is generally recommended to use a protecting group like the benzyl (Bzl) ether. The unprotected hydroxyl group can potentially be acylated as a side reaction, although this is less favorable than acylation of the N-terminal amine. More importantly, the protecting group can influence the conformation of the proline ring and may be necessary for subsequent chemical modifications.[21] The benzyl group is stable under standard peptide coupling conditions and can be removed by hydrogenolysis.[2]

Q4: How can I monitor the completion of the coupling reaction?

In solid-phase peptide synthesis, the most common method is the qualitative Kaiser (ninhydrin) test .[4] This test detects the presence of free primary amines. A positive result (blue or purple beads) indicates an incomplete reaction, suggesting that a recoupling step is necessary. For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the disappearance of the starting materials and the appearance of the product.[22]

References

  • Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. [Link]

  • Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]

  • Novabiochem® Coupling reagents. Merck. [Link]

  • Biosynthesis and racemization of proline and hydroxyprolines. ResearchGate. [Link]

  • Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. PubMed. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. Academia.edu. [Link]

  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Dissecting Solvent Effects on Hydrogen Bonding. PMC. [Link]

  • Dissecting Solvent Effects on Hydrogen Bonding. Angewandte Chemie. [Link]

  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase. MDPI. [Link]

  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. MDPI. [Link]

  • In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline. ResearchGate. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

Sources

Technical Support Center: Peptide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Incomplete Benzyl (Bzl) Deprotection of Hyp-Containing Peptides

Diagnostic & Root Cause Analysis

User Question: I synthesized a collagen-mimetic peptide containing Hydroxyproline (Hyp) using Boc chemistry. After HF cleavage, my Mass Spec shows a major peak at +90 Da higher than expected. Is this incomplete deprotection?

Technical Analysis: Yes, a mass shift of +90.05 Da is the definitive signature of a retained benzyl (Bzl) group (


 replaces 

). While Ser(Bzl) and Thr(Bzl) usually cleave rapidly, Hyp(Bzl) is significantly more resistant due to two factors:
  • Steric Hindrance: The secondary hydroxyl group on the pyrrolidine ring is sterically crowded, restricting the approach of the fluoride ion or scavenger.

  • Ether Stability: The Bzl-ether bond on Hyp is electronically more stable than the Bzl-ester bonds used for Asp/Glu protection.

If you observe this shift, you are likely encountering incomplete acidolysis or benzyl cation re-attachment (alkylation).

Mechanism of Failure (Visualized)

The following diagram illustrates the competition between successful deprotection (Scavenging) and the failure modes (Re-attachment/Incomplete Cleavage) during standard HF acidolysis.

Hyp_Deprotection_Mechanism Substrate Hyp(Bzl)-Peptide Intermediate Carbocation [Bzl+] Substrate->Intermediate HF / Acidolysis (SN1) Product Hyp-Peptide (Deprotected) Substrate->Product Low HF (SN2) Intermediate->Product Leaving Group Scavenged Bzl-Scavenger (Waste) Intermediate->Scavenged + Scavenger (p-Cresol/DMS) SideProduct Alkylated Peptide (+90 Da Adduct) Intermediate->SideProduct No Scavenger (Re-alkylation)

Caption: Figure 1. Competition between scavenger capture and peptide alkylation during benzyl deprotection. High HF promotes SN1 (red path risk); Low HF promotes SN2 (green path safety).

The Solution: "Low-High" HF Cleavage Protocol

User Question: Standard HF cleavage (90% HF, 10% Anisole) isn't working. How do I remove these stubborn Bzl groups without destroying my peptide?

Protocol Recommendation: You must switch to the Tam "Low-High" HF Procedure . This method, developed by Tam, Heath, and Merrifield, utilizes a two-stage mechanism.[1]

  • Stage 1 (Low HF): Uses a high concentration of Dimethyl Sulfide (DMS) to force an

    
     reaction mechanism. This cleaves Bzl groups without generating free carbocations, preventing re-attachment.
    
  • Stage 2 (High HF): Removes any remaining stubborn groups (like Arg(Tos)).

Step-by-Step Protocol
StepParameterCondition / Action
1. Preparation DryingDry peptide-resin over

overnight.[2] Water kills this reaction.
2. Low HF Cocktail CompositionHF : DMS : p-Cresol (25 : 65 : 10 v/v)
Temperature0°C (Ice bath). Do NOT let this warm up.
Time2 - 4 Hours .[3] (Hyp(Bzl) requires the longer 4h duration).
NoteIf Met is present, the DMS also reduces Met(O) back to Met.
3. Evaporation ActionEvaporate HF and DMS under high vacuum at 0°C. Do not use heat.
4. Wash SolventWash resin with EtOAc or Ether to remove DMS/cresol byproducts.
5. High HF Cocktail CompositionHF : p-Cresol (90 : 10 v/v)
Temperature0°C for 45-60 minutes.
6. Workup PrecipitationPrecipitate in cold Diethyl Ether as per standard protocol.

Why this works: The "Low HF" conditions (high DMS concentration) change the acidity function (


), favoring protonation of the ether oxygen followed by nucleophilic attack by DMS (

), rather than spontaneous ionization (

).
Alternative: TFMSA Cleavage (No HF Line Required)

User Question: Our facility does not have an HF apparatus. Can I use TFMSA (Trifluoromethanesulfonic acid) to remove Hyp(Bzl)?

Technical Guide: Yes, TFMSA is a viable alternative strong acid. However, TFMSA is a liquid superacid and does not "distill" away like HF; it must be precipitated out.

TFMSA Low-High Protocol:

  • Low Acid Step (Removal of Bzl):

    • Cocktail: TFA : DMS : m-Cresol (50 : 30 : 10).

    • Activation: Add TFMSA (10%) dropwise at 0°C.

    • Reaction: Stir for 2–3 hours at 0°C.

    • Mechanism:[4][5] Similar to Low HF, this promotes

      
       cleavage of the Bzl ether.
      
  • High Acid Step (Final Cleavage):

    • Action: Do not filter. Add TFMSA to bring the total concentration to ~20-30% (add slowly to manage exotherm).

    • Reaction: Stir for 90 minutes at room temperature.

    • Precipitation: Pour the entire mixture into a large volume of cold ether to precipitate the peptide.

Warning: TFMSA cannot cleave Arg(Tos) efficiently. If your peptide contains Arg(Tos), you must use HF or switch to Arg(Mts) for TFMSA compatibility.

Troubleshooting Workflow

User Question: I've tried the Low-High method and still see +90 Da. What now?

Follow this decision tree to isolate the variable.

Troubleshooting_Workflow Start Mass Spec Analysis (+90 Da Peak) Check1 Is the peak +90 Da or +106 Da? Start->Check1 Res1 +106 Da: Anisole Adduct Check1->Res1 106 Res2 +90 Da: Benzyl Retained Check1->Res2 90 Action1 Change Scavenger (Use p-Cresol instead of Anisole) Res1->Action1 Check2 Did you use Low-High HF? Res2->Check2 Action2 Implement Low-High HF (High DMS conc.) Check2->Action2 No Check3 Is the sequence aggregated? Check2->Check3 Yes Action3 Resynthesize with Hyp(Br-Z) or Hyp(tBu) Check3->Action3 High Aggregation Action4 Extend Low HF step to 4 hours Check3->Action4 Low Aggregation

Caption: Figure 2. Troubleshooting logic for persistent mass adducts in Hyp peptides.

Frequently Asked Questions (FAQ)

Q: Can I use Anisole as a scavenger for Hyp(Bzl)? A: It is not recommended . Anisole is a good scavenger, but in the presence of Hyp(Bzl), the resulting benzyl cation can alkylate the anisole itself, and this "anisylated benzyl" adduct can sometimes attach to the peptide (+106 Da). p-Cresol is preferred because its alkylated product is sterically hindered and less likely to react with the peptide.

Q: Why not just use Fmoc chemistry with Hyp(tBu)? A: That is the modern standard. Hyp(tBu) is acid-labile and cleaves easily with TFA. However, for specific applications (e.g., thioester synthesis, specific aggregation issues, or legacy protocols), Boc/Bzl is still required. If you are not constrained to Boc, switching to Fmoc-Hyp(tBu)-OH is the ultimate solution to this problem.

Q: Does temperature affect the Bzl cleavage? A: Yes. While raising the temperature increases cleavage rates, it drastically increases the rate of side reactions (alkylation). Never exceed 0°C during the "Low HF" phase.

References
  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[5]

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. 
    
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol 289. Academic Press.

  • Sigma-Aldrich. (2025). Boc Resin Cleavage Protocol: Low-High HF Procedure.[1][2] Technical Bulletin.

Sources

H-Hyp-Obzl stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: H-Hyp-Obzl (Hydroxyproline Benzyl Ester)

Executive Summary

This compound·HCl (L-4-Hydroxyproline benzyl ester hydrochloride) is a critical building block in peptide synthesis, particularly for collagen-mimetic peptides and pharmaceutical intermediates.[1] While the benzyl ester provides robust protection for the C-terminal carboxyl group against acidic conditions (e.g., TFA), the compound is inherently vulnerable to moisture-induced hydrolysis and base-catalyzed cyclization .

This guide replaces generic advice with a mechanistic approach to preservation, ensuring your reagents remain synthesis-grade (>98% purity).

Core Storage Directives (The "Must-Dos")

The hydrochloride salt form ([2][3][4]·HCl) significantly improves stability compared to the free base, but it renders the compound hygroscopic . Improper storage leads to a "sticky" solid and ester hydrolysis.

Storage Condition Matrix
ParameterSpecificationScientific Rationale
Long-Term Temp -20°C (Standard)Arrhenius kinetics: Reduces the rate of spontaneous ester hydrolysis.
Short-Term Temp 2°C to 8°C Acceptable for active use (1-2 weeks). Prevents thermal stress from repeated freeze-thaw.
Atmosphere Inert (Argon/N₂) Displaces humid air. Oxygen is less critical than moisture, but inert gas prevents general oxidation.
Container Amber Glass + Parafilm Amber glass reduces light stress; Parafilm creates a secondary moisture barrier.
Desiccation MANDATORY Silica gel or molecular sieves must be present in the secondary container to scavenge trapped humidity.

The Degradation Mechanism

Understanding why the compound degrades allows you to prevent it. The primary threat is Hydrolysis , not Oxidation.

Diagram 1: Chemical Fate & Degradation Pathways

This diagram illustrates the stability window (green) versus the degradation triggers (red) that convert your reagent into impurities.

Hyp_Stability Compound This compound·HCl (Active Reagent) Moisture Trigger: Moisture (H₂O) (Improper Storage) Compound->Moisture Base Trigger: Basic pH (e.g., DIPEA/TEA) Compound->Base Hydrolysis Degradation: Hydrolysis (H-Hyp-OH + Benzyl Alcohol) Moisture->Hydrolysis Slow Hydrolysis (Sticky Solid) Base->Hydrolysis Saponification Dimer Degradation: Dimerization (Diketopiperazine/Oligomers) Base->Dimer Intermolecular Condensation

Caption: Figure 1. The primary degradation pathway is moisture-driven hydrolysis, cleaving the benzyl ester. Basic conditions accelerate this or lead to dimerization.

Handling & Workflow Protocol

The most common point of failure is condensation forming on the cold reagent when opening the vial.

Protocol: The "Equilibration Loop"
  • Retrieval: Remove the vial from the -20°C freezer.

  • Equilibration: Place the sealed vial in a desiccator at room temperature for 30–45 minutes .

    • Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic salt, initiating hydrolysis.

  • Dispensing: Weigh quickly in a low-humidity environment.

  • Resealing: Flush the headspace with Argon or Nitrogen before capping.

  • Return: Seal with Parafilm and return to -20°C immediately.

Diagram 2: Safe Handling Decision Tree

Follow this logic to ensure sample integrity during use.

Handling_Workflow Start Retrieve Vial (-20°C) Check Is Vial at RT? Start->Check Wait Wait 30-45 min (Desiccator) Check->Wait No Open Open & Weigh (Quickly) Check->Open Yes Wait->Check Gas Flush Headspace (Argon/N₂) Open->Gas Store Reseal & Freeze Gas->Store

Caption: Figure 2. The critical step is the "Wait" phase. Never open a cold vial of this compound·HCl.

Troubleshooting & FAQs

Q1: My this compound·HCl powder has turned into a sticky gum. Is it usable?

  • Diagnosis: The compound has absorbed moisture (deliquescence).

  • Risk: High probability of partial hydrolysis (loss of benzyl ester).

  • Action: Perform a TLC check (see below). If hydrolysis is <5%, you can attempt to dry it over P₂O₅ in a vacuum desiccator for 24 hours. If >5%, discard, as the free acid (H-Hyp-OH) will cause side reactions in coupling.

Q2: What is the best solvent for dissolving this compound?

  • Recommended: Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF), or DMSO.

  • Avoid: Non-polar solvents (Hexane, Ether) or pure water (unless for immediate use, to avoid hydrolysis).

  • Note: As a hydrochloride salt, it may require a base (like DIPEA) to participate in nucleophilic reactions, but keep the solution acidic/neutral for storage.

Q3: How do I check purity without running a full HPLC gradient? (Quick QC)

  • Method: Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90:8:2).

  • Visualization: Ninhydrin stain (detects the free amine).

  • Result:

    • Single Spot (Rf ~0.6): Pure this compound.

    • Lower Spot (Rf ~0.1-0.2): Hydrolyzed H-Hyp-OH (Impurity).

Q4: Can I use this reagent for Fmoc solid-phase synthesis?

  • Context: Usually, Fmoc-Hyp(tBu)-OH is used for SPPS.

  • Application: this compound is typically used in solution-phase synthesis or as a starting material where the C-terminus needs to remain protected while the N-terminus is manipulated. The Benzyl ester is stable to TFA (used to remove Boc) but is removed by HF or Hydrogenolysis.[5]

References

  • BenchChem. (2025). Proline benzyl ester hydrochloride: Physical Properties and Solubility Guide. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ester stability/cleavage mechanisms).
  • Sigma-Aldrich. (n.d.). Product Specification: this compound·HCl (CAS 62147-27-7).[1][6][7] Retrieved from

  • Chem-Impex. (n.d.). trans-L-4-Hydroxyproline benzyl ester hydrochloride: Usage and Stability. Retrieved from

  • GenScript. (2026). Peptide Storage and Handling Guidelines. Retrieved from

Sources

Technical Support Center: Purification of Peptides Containing H-Hyp(OBzl)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of peptides incorporating O-benzyl-L-hydroxyproline (H-Hyp(OBzl)). This resource is designed for researchers, chemists, and drug development professionals facing the unique challenges presented by this modification. The introduction of the benzyl protecting group on the hydroxyproline residue significantly alters the physicochemical properties of a peptide, necessitating specialized purification strategies. This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying peptides containing H-Hyp(OBzl)?

The central challenge is the significant increase in hydrophobicity imparted by the O-benzyl (Obzl) group. This aromatic, nonpolar moiety dramatically increases the peptide's affinity for reversed-phase (RP) stationary phases. Consequently, you may encounter issues such as:

  • Extreme Retention: The peptide may bind so strongly to standard C18 columns that it elutes only at very high organic solvent concentrations, or not at all.[1][2]

  • Poor Peak Shape: Strong hydrophobic interactions can lead to slow desorption kinetics, resulting in broad, tailing peaks.[1]

  • Low Recovery: Irreversible adsorption onto the stationary phase can lead to significant loss of product.[2]

  • Aggregation: The increased hydrophobicity can reduce the peptide's solubility in aqueous mobile phases, promoting aggregation, which further complicates purification.[3][4]

Q2: What is the recommended starting setup (column and mobile phase) for RP-HPLC purification?

For a peptide containing H-Hyp(OBzl), it is critical to start with conditions that mitigate its high hydrophobicity. A standard C18 column is often too retentive.

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase C8 (Octyl) or C4 (Butyl)Less hydrophobic than C18, reducing excessive retention and improving recovery.[1][5][6][7]
Pore Size Wide-Pore (300 Å)Ensures the peptide can freely access the bonded phase without steric hindrance, which is crucial for molecules larger than small organics.[8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, sharpening peaks by masking residual silanol interactions and protonating acidic residues.[9][10][11]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)ACN is the standard organic modifier. TFA is included to maintain consistent ion-pairing throughout the gradient.[8][11]
Initial Gradient 5-10% B, hold for 2-5 minEnsures the peptide binds to the column upon injection.
Elution Gradient Shallow; increase B by 0.5-1.0% per minuteA shallow gradient is essential for resolving the target peptide from closely-eluting impurities like deletion sequences.[10][12]
Flow Rate Per column manufacturer's specification (e.g., 1.0 mL/min for a 4.6 mm ID analytical column)
Temperature 40 °CElevated temperature can improve peak shape by increasing mass transfer kinetics and reducing mobile phase viscosity.[8][13]
Q3: Is the O-benzyl protecting group stable during standard RP-HPLC purification?

Yes, the benzyl ether linkage in H-Hyp(OBzl) is robust and stable under standard RP-HPLC conditions. Cleavage of this group typically requires harsh conditions, such as strong acids (e.g., HBr, BBr₃) or catalytic hydrogenation (H₂, Pd/C), which are not employed in reversed-phase chromatography.[14][15] The standard mobile phase additive, 0.1% TFA, is a weak acid and is not sufficient to cause debenzylation.

Q4: What are the most common impurities I should expect from a solid-phase peptide synthesis (SPPS)?

The crude product from an SPPS run will contain the target peptide along with a predictable profile of synthesis-related impurities. Because these impurities are often structurally similar to the desired product, they can be challenging to separate. Key impurities include:

  • Deletion Sequences: Resulting from an incomplete coupling reaction, where one amino acid is missing from the sequence.[16][17][18][19]

  • Truncated Peptides: Chains where synthesis was terminated prematurely.[17]

  • Incompletely Deprotected Peptides: Side-chain protecting groups from other residues (e.g., Boc, tBu, Pbf) that were not fully removed during the final cleavage step.[16][17][18]

  • Diastereomers: Arising from the racemization of an amino acid chiral center during activation or deprotection steps.[16][19] These are often the most difficult impurities to resolve.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of H-Hyp(OBzl) peptides.

Problem: Poor Peak Shape (Broadening or Tailing)
  • Underlying Cause: This is often due to secondary interactions between the peptide and the silica matrix of the column, sample aggregation, or slow kinetics of interaction with the stationary phase.[1][13]

  • Solutions:

    • Confirm TFA Concentration: Ensure your mobile phases contain at least 0.1% TFA. TFA acts as an ion-pairing agent that sharpens peaks.[11][13]

    • Increase Column Temperature: Raising the temperature to 40–60 °C can significantly improve peak symmetry by reducing mobile phase viscosity and accelerating mass transfer.[8]

    • Reduce Sample Load: Overloading the column is a common cause of peak distortion. Reduce the injected mass by 50% and observe the effect on peak shape.

    • Check Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. If not, consider adding a small amount of organic solvent (like ACN) or a denaturant (like 10% DMSO) to your sample, but be aware this can affect peak shape at the start of the gradient.

Problem: Low Resolution Between Main Peak and Impurities
  • Underlying Cause: The impurities are structurally and hydrophobically very similar to the target peptide, making separation difficult.

  • Solutions:

    • Flatten the Gradient: This is the most powerful tool for improving resolution. Decrease the gradient slope to 0.5% B per minute or even 0.2% B per minute across the elution range of your target peptide.[10]

    • Change Selectivity - Modify the Mobile Phase:

      • Organic Modifier: Replace Acetonitrile (Mobile Phase B) with an Isopropanol (IPA)/ACN mixture (e.g., 30:70 IPA:ACN). Alcohols can alter hydrophobic interactions and change the elution order of closely related peptides.[13]

      • Ion-Pairing Agent: Switch from 0.1% TFA to 0.1% Formic Acid (FA). This will significantly alter the selectivity of the separation, though often at the cost of some peak sharpness.[13]

    • Change Selectivity - Modify the Stationary Phase: If optimizing the mobile phase is insufficient, change the column. A Phenyl-Hexyl column, for instance, provides alternative π-π interactions with the benzyl group and may resolve impurities that co-elute on a C4 or C8 column.[1][6]

G cluster_0 start Low Resolution Observed q1 Is the peak separation (alpha) > 1.05? start->q1 flatten_gradient Decrease Gradient Slope (e.g., to 0.5%/min) q1->flatten_gradient No success Resolution Achieved q1->success Yes q2 Resolution Improved? flatten_gradient->q2 change_solvent Change Organic Modifier (e.g., ACN to IPA/ACN) q2->change_solvent No q2->success Yes q3 Resolution Improved? change_solvent->q3 change_column Change Stationary Phase (e.g., C8 to Phenyl) q3->change_column No q3->success Yes change_column->success Yes fail Consider Alternative Purification Mode (e.g., IEX) change_column->fail No

Sources

Overcoming challenges in the synthesis of hydroxyproline-rich peptides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Hydroxyproline-Rich Peptides

Introduction: The Unique Chemistry of Hydroxyproline

Welcome to the technical support center. You are likely here because your synthesis of a collagen-mimetic peptide (CMP) or a plant cell wall glycoprotein has failed or resulted in low yields.

Hydroxyproline (Hyp) is not just "oxidized proline." It introduces two critical physicochemical challenges:

  • Steric Bulk & Conformational Rigidity: The pyrrolidine ring restricts conformational freedom ($ \phi $ angle fixed at approx -65°), making coupling kinetically slow.

  • Inductive Effect: The electronegative hydroxyl group (usually at the 4-position) exerts an electron-withdrawing effect, reducing the nucleophilicity of the secondary amine, further retarding acylation.

This guide moves beyond standard protocols to address the specific mechanistic failures encountered with Hyp-rich sequences.

Part 1: Pre-Synthesis Strategy & Resin Selection

Q: My C-terminal residue is Hydroxyproline (or Proline). I am seeing massive mass loss and truncated sequences. What is happening?

A: You are likely experiencing Diketopiperazine (DKP) formation . This is the most common failure mode for C-terminal Hyp/Pro sequences. During the removal of the Fmoc group from the second amino acid, the liberated free amine can back-bite onto the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[1]

The Fix:

  • Switch Resin: Do not use Wang resin. The benzyl ester linkage is too susceptible to nucleophilic attack.

    • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin . The massive steric bulk of the trityl group prevents the free amine from attacking the ester linkage.

  • Protocol Adjustment: If you must use Wang resin, use a "short deprotection" cycle for the first 2-3 residues (e.g., 2 x 3 min with 20% piperidine instead of 2 x 10 min).

Q: Should I use Fmoc-Hyp-OH or Fmoc-Hyp(tBu)-OH?

A: For standard SPPS, always use Fmoc-Hyp(tBu)-OH . Using unprotected hydroxyls allows the activated carboxyl group of the incoming amino acid to react with the Hyp side chain, forming O-acyl esters (branching). This creates a byproduct with a mass +AminoAcid -H2O, which is often difficult to separate.

Exception: If you are performing "Proline Editing" (post-synthesis functionalization of the Hyp ring), you may use unprotected Hyp, but you must use highly specific coupling conditions (e.g., no DMAP) to minimize O-acylation.

Part 2: Coupling & Elongation Troubleshooting

Q: I am synthesizing a (Pro-Hyp-Gly)n repeat. Coupling efficiency drops after the 3rd or 4th triplet. Is this aggregation?

A: Yes. Collagen-like peptides have a strong tendency to form triple helices or beta-sheet-like aggregates on the resin, collapsing the polymer matrix and preventing reagent diffusion.

Troubleshooting Matrix:

ParameterStandard ProtocolHyp-Rich Optimization Reasoning
Coupling Reagent HBTU/DIEAHATU/HOAt/DIEA or DIC/Oxyma HATU is more reactive for hindered secondary amines. Oxyma reduces racemization and improves yields in aggregating sequences.
Temperature Room Temp50°C - 75°C Thermal energy disrupts inter-chain hydrogen bonds (aggregation) and overcomes the activation energy barrier of the secondary amine.
Solvent DMFNMP or DMF/DMSO (9:1) NMP swells the resin better; DMSO disrupts secondary structure formation (aggregation).
Double Coupling OptionalMandatory The first coupling often stalls; the second pushes to completion.
Q: How do I visualize the decision process for low yields?

Use the following logic flow to diagnose the root cause of your synthesis failure.

SynthesisTroubleshooting Start Problem: Low Yield / Deletion Sequences CheckSeq Analyze Sequence Start->CheckSeq IsCTerm Is C-Term Pro/Hyp? CheckSeq->IsCTerm DKP Cause: DKP Formation IsCTerm->DKP Yes IsInternal Is Deletion Internal? IsCTerm->IsInternal No FixDKP Sol: Use 2-CTC Resin DKP->FixDKP Aggreg Cause: On-Resin Aggregation IsInternal->Aggreg Long (Gly-X-Y)n Steric Cause: Steric Hindrance (Pro-Pro) IsInternal->Steric Pro-Pro / Pro-Hyp junction FixAgg Sol: Heat (60°C) + Magic Mixture (DCM/DMF/NMP) Aggreg->FixAgg FixSteric Sol: HATU or COMU Double Couple Steric->FixSteric caption Figure 1: Diagnostic decision tree for failure modes in Hyp-peptide synthesis.

Part 3: Cleavage, Purification & Analysis

Q: My HPLC chromatogram shows split peaks or broad "humps" for a pure peptide. Is my purification failing?

A: Not necessarily. This is the hallmark of Cis-Trans Isomerization . Unlike other amino acids, the X-Pro and X-Hyp peptide bonds have a relatively low energy barrier between cis and trans states. In solution, these conformers interconvert slowly on the NMR/HPLC timescale.

  • The Test: Re-run your HPLC at 60°C .

  • The Result: If the split peaks coalesce into a single sharp peak, your peptide is pure, and you are simply observing rotamers. If the peaks remain separated, they are chemical impurities (likely deletion sequences or diastereomers).

Q: What is the best cleavage cocktail?

For Fmoc-Hyp(tBu)-OH, the tBu group is acid-labile.

  • Standard Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

  • Note: Hyp is not particularly susceptible to alkylation by carbocations, but if your sequence contains Trp, Met, or Cys, you must increase scavenger loads (e.g., add DODT).

Part 4: Structural Maturation (Folding)

Q: I synthesized a collagen mimetic peptide, but CD spectroscopy shows a random coil, not a triple helix.

A: Triple helix formation is not instantaneous. It requires a nucleation event and is often hysteresis-dependent.

Protocol for Triple Helix Annealing:

  • Dissolve peptide in PBS or water (0.1 - 1.0 mg/mL).

  • Heat the solution to 80°C for 10 minutes (to melt any misfolded aggregates).

  • Cool slowly to 4°C over 4-12 hours. Rapid cooling often traps the peptide in a "kinetic trap" or random coil state.

  • Incubate at 4°C for at least 24-48 hours before measurement. The triple helix maturation is slow.

References

  • DKP Formation Mechanisms: Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2] Journal of the American Chemical Society. Link

  • Proline Editing & O-Acylation: Kuppan, K. V., & Raines, R. T. (2023). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Organic Letters. Link

  • Cis-Trans Isomerization: Friebe, S., et al. (1994). High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides. Journal of Chromatography A. Link

  • Collagen Mimetic Peptide Assembly: Fallas, J. A., et al. (2010). Collagen Mimetic Peptides.[3][4][5][6][7] Biopolymers.[6][7][8][9] Link

  • Coupling Reagents (Oxyma): Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link

Sources

Validation & Comparative

A Strategic Comparison of Hydroxyproline Derivatives for Solid-Phase Peptide Synthesis: Boc-Hyp(Bzl)-OH vs. H-Hyp-Obzl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Hydroxyproline in Peptide Science

Hydroxyproline (Hyp), a post-translationally modified variant of proline, is a cornerstone of structural biology, most notably as a critical component for the conformational stability of the collagen triple helix.[1][2] Its unique pyrrolidine ring restricts the peptide backbone, inducing specific secondary structures that are invaluable in the design of bioactive peptides, peptidomimetics, and collagen-like biopolymers.[3] However, the incorporation of Hyp into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The presence of a secondary hydroxyl group on its side chain necessitates a robust protecting group strategy to prevent undesirable side reactions, primarily O-acylation by incoming activated amino acids.[4]

This guide provides an in-depth comparison of two commercially available hydroxyproline derivatives, Boc-Hyp(Bzl)-OH and H-Hyp-Obzl , within the context of SPPS. We will dissect their chemical structures, evaluate their applicability to established synthesis workflows, and provide the experimental rationale for selecting the appropriate reagent for your research needs. This analysis moves beyond a simple feature list to explain the fundamental chemical principles that govern their use, ensuring a successful and high-purity synthesis.

Deep Dive 1: Boc-Hyp(Bzl)-OH – The Established Workhorse for Boc/Bzl SPPS

Boc-Hyp(Bzl)-OH is a purpose-built monomer designed for seamless integration into the classical Boc/Benzyl (Boc/Bzl) SPPS strategy, first pioneered by R. Bruce Merrifield.[5] This methodology is founded on the principle of graduated acid lability, where different classes of protecting groups are removed by varying strengths of acid.[6][7]

Protecting Group Strategy: A Tale of Two Acids
  • Nα-Boc (tert-Butyloxycarbonyl) Group (Temporary): This group masks the alpha-amino function during the coupling step. It is engineered to be labile to moderately strong acids, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), and is removed at the beginning of each synthesis cycle.[5][8]

  • O-Bzl (Benzyl) Group (Permanent): The side-chain hydroxyl group is protected as a benzyl ether. The benzyl group is stable to the repetitive TFA treatments used for Boc removal but requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for its cleavage during the final step.[9]

This orthogonal, acid-based strategy, while rigorous, is incredibly robust and remains a valuable tool, particularly for the synthesis of long or aggregation-prone sequences where the repetitive TFA washes can help disrupt problematic interchain hydrogen bonding.[6][10][11]

Performance and Experimental Considerations
  • Coupling Efficiency: The coupling of Boc-Hyp(Bzl)-OH generally proceeds with high efficiency using standard carbodiimide (e.g., DIC) or aminium/uronium (e.g., HBTU) activators. However, as with any proline derivative, steric hindrance can occasionally slow reaction kinetics, potentially requiring extended coupling times or a double-coupling protocol to ensure completion.[12][13]

  • Side Reactions: The primary challenges associated with the Boc/Bzl strategy are not with the coupling of this specific monomer but with the harshness of the final deprotection step. The use of HF can lead to the alkylation of sensitive residues like Tryptophan or Methionine if an appropriate scavenger cocktail is not employed.[14]

  • Advantages: The Boc/Bzl strategy is well-documented, highly reliable, and can outperform Fmoc strategies for certain "difficult sequences".[11] Boc-protected amino acids are also noted for their stability and long shelf-life.[5]

  • Limitations: The requirement for specialized, HF-resistant equipment and the significant safety hazards associated with handling anhydrous HF are major drawbacks.[15] This method is also incompatible with many acid-sensitive post-translational modifications.

Experimental Protocol: Standard Boc-SPPS Cycle for Boc-Hyp(Bzl)-OH Incorporation

This protocol assumes a synthesis scale of 0.1 mmol on a Merrifield resin.

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Nα-Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 30 minutes at room temperature.[8]

    • Drain the deprotection solution and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with DCM (3x).

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

    • Agitate for 5 minutes, then drain. Repeat once.

    • Wash the resin with DCM (3x) to remove excess base.

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vessel, dissolve Boc-Hyp(Bzl)-OH (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Validation: Perform a ninhydrin test to confirm complete coupling (beads should remain colorless or yellow). If the test is positive (blue beads), repeat the coupling step.[14]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Visualization: Boc-SPPS Workflow

cluster_cycle Repetitive SPPS Cycle Start Peptide-Resin (N-term Boc) Deprotection 1. Deprotection (50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-Hyp(Bzl)-OH, HBTU, DIEA) Neutralization->Coupling Washing 4. Washing (DMF, DCM) Coupling->Washing End Peptide-Resin + 1 (N-term Boc) Washing->End Next Cycle Final Final Cleavage & Deprotection (Anhydrous HF + Scavengers) End->Final

Caption: The cyclical workflow for incorporating Boc-Hyp(Bzl)-OH using Boc-SPPS.

Deep Dive 2: this compound – A Synthetic Intermediate, Not a Direct SPPS Reagent

In stark contrast to its purpose-built counterpart, this compound (L-Hydroxyproline benzyl ester) is not suitable for direct use as a building block in standard C-to-N SPPS elongation cycles. A structural analysis immediately reveals why.

Structural Analysis and Incompatibility with SPPS
  • Free Nα-Amine: Without an Nα-protecting group, the free amine would readily react with the activated carboxyl group of another this compound molecule or with the activated C-terminus of the growing peptide chain, leading to uncontrolled polymerization and immediate termination of the synthesis.[15]

  • Unprotected Side-Chain Hydroxyl: The nucleophilic hydroxyl group on the pyrrolidine ring would compete with the N-terminal amine during the coupling step, reacting with the activated incoming amino acid. This results in the formation of undesired branched peptides, severely compromising the purity and yield of the target peptide.[4]

  • Blocked C-Terminus: The carboxyl group is protected as a benzyl ester. In SPPS, this carboxyl group must be free so it can be activated and coupled to the amine of the resin-bound chain. A C-terminally blocked amino acid cannot be elongated.

Plausible Use Case: A Starting Material for Custom Reagent Preparation

The utility of this compound lies not in SPPS itself, but as a precursor for the multi-step, solution-phase synthesis of a custom building block. To render it usable for Boc-SPPS, a researcher would need to undertake a synthetic campaign before ever approaching the peptide synthesizer.

Hypothetical Workflow to Convert this compound for SPPS Use:

  • Nα-Protection: React this compound with Boc-anhydride to install the temporary Boc group, yielding Boc-Hyp-Obzl .

  • Side-Chain Protection: Protect the free hydroxyl group with a benzyl group, for example, using benzyl bromide and a base like sodium hydride, to yield Boc-Hyp(Bzl)-Obzl .

  • C-Terminus Deprotection: Selectively cleave the C-terminal benzyl ester, typically via catalytic hydrogenolysis (H₂/Pd-C), to yield the final, SPPS-ready product: Boc-Hyp(Bzl)-OH .

This three-step process is laborious and inefficient compared to purchasing the commercially available, pre-made reagent. It underscores that This compound is a chemical intermediate, not an SPPS building block.

Visualization: Conversion of this compound to an SPPS-Ready Reagent

Start This compound (Not SPPS-Ready) Step1 Step 1: Nα-Protection (Boc Anhydride) Start->Step1 Intermediate1 Boc-Hyp-Obzl Step1->Intermediate1 Step2 Step 2: O-Protection (Benzyl Bromide) Intermediate1->Step2 Intermediate2 Boc-Hyp(Bzl)-Obzl Step2->Intermediate2 Step3 Step 3: C-Deprotection (Hydrogenolysis) Intermediate2->Step3 End Boc-Hyp(Bzl)-OH (SPPS-Ready) Step3->End

Caption: Multi-step chemical synthesis required to make this compound viable for SPPS.

Head-to-Head Comparison & Data Summary

FeatureBoc-Hyp(Bzl)-OHThis compound
Molecular Formula C₁₇H₂₃NO₅[16]C₁₂H₁₅NO₃
Nα-Protection Boc (Acid-Labile)None (Free Amine)
Side-Chain (OH) Protection Benzyl (Strong Acid-Labile)None (Free Hydroxyl)
C-Terminus Free Carboxylic Acid Benzyl Ester
Direct SPPS Applicability Yes , designed for Boc-SPPSNo , requires extensive modification
Primary Application Direct use as a monomer in Boc-SPPSChemical intermediate for solution-phase synthesis
Key Advantage Ready-to-use, robust, well-characterizedVersatile starting material for custom synthesis
Key Disadvantage Requires harsh HF for final deprotectionCompletely unsuitable for direct SPPS use
Final Cleavage Conditions Anhydrous HF, TFMSA, or similar strong acidN/A (not used on resin)

Senior Application Scientist's Recommendation

For researchers and drug development professionals performing Solid-Phase Peptide Synthesis, the choice between these two reagents is unequivocal.

Boc-Hyp(Bzl)-OH is the correct and only viable option for the direct incorporation of O-benzyl-protected hydroxyproline into a peptide sequence using the Boc/Bzl strategy. It is a strategically protected monomer, optimized for high-yield, predictable performance in the SPPS workflow. Its use minimizes extraneous synthetic steps, allowing the researcher to focus on the assembly of the target peptide.

This compound should be regarded as a chemical intermediate, not an SPPS reagent. Its purchase is only logical for projects requiring the custom, solution-phase synthesis of a unique hydroxyproline derivative before any solid-phase chemistry is initiated. Attempting to use it directly in an SPPS protocol will result in synthesis failure due to uncontrolled side reactions.

While the Boc/Bzl strategy is powerful, it is also important to consider the modern alternative: Fmoc/tBu SPPS . This approach utilizes base-labile Nα-Fmoc protection and milder TFA-based final cleavage, offering greater compatibility with sensitive modifications and eliminating the need for hazardous HF.[15][] For new projects involving hydroxyproline, evaluating the use of Fmoc-Hyp(tBu)-OH is highly recommended as a milder and often more accessible synthetic route.

References

  • DriveHQ. Minimal Protection Strategies for SPPS. [Link]

  • Biophysics Instrumentation Facility. Effect of 3-Hydroxyproline Residues on Collagen Stability. [Link]

  • Kent, S. B., et al. (1993). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

  • Tadesse, H., et al. (2004, January 15). Solid-phase synthesis of a library of hydroxyproline derivatives. PubMed. [Link]

  • Kent, S. B., et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...[Link]

  • Tian, Z.-Y., et al. (2021, February 18). Hydroxyproline-derived biomimetic and biodegradable polymers. Current Opinion in Solid State & Materials Science, 25(1), 100902. [Link]

  • National Institutes of Health. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. [Link]

  • National Institutes of Health. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • Organic Chemistry Portal. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]

  • News-Medical.Net. (2023, June 14). Collagen Synthesis. [Link]

  • Examine. (2023, December 27). The role of molecular weight and hydroxyproline in collagen supplements. [Link]

  • ACS Publications. (2023, July 10). Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. [Link]

  • ResearchGate. (2009, April 13). Amino Acid-Protecting Groups. [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • National Institutes of Health. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • MDPI. (2024, September 27). Preparation and Characterization of Hydroxylated Recombinant Collagen by Incorporating Proline and Hydroxyproline in Proline-Deficient Escherichia coli. [Link]

  • ResearchGate. Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. [Link]

  • Aapptec Peptides. Boc-Hyp(Bzl)-OH. [Link]

  • PubMed. (2000, April 3). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • ResearchGate. (2025, November 6). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). [Link]

  • Wiley-VCH. 1 Protection Reactions. [Link]

  • Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • National Institutes of Health. Introduction to Peptide Synthesis. [Link]

  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]

Sources

Comparative Guide: Hydroxyproline Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydroxyproline Challenge

Hydroxyproline (Hyp), specifically (2S,4R)-4-hydroxyproline, is a critical structural component of collagen and a valuable scaffold in drug design for inducing specific conformational constraints.[1] However, its incorporation into peptides presents a unique synthetic challenge: the presence of a secondary amine (part of the pyrrolidine ring) and a secondary hydroxyl group.

In Solid-Phase Peptide Synthesis (SPPS), the choice of protecting group (PG) for the 4-hydroxyl functionality is not merely a matter of convenience; it dictates the synthetic strategy, the purity profile, and the potential for post-synthetic modification. This guide compares the three dominant strategies—tert-Butyl (tBu) , Benzyl (Bzl) , and Silyl ethers (TBDPS/TBDMS) —providing experimental protocols and decision-making frameworks for the modern peptide chemist.

Strategic Framework: Selecting the Right Protecting Group[2]

The selection of a protecting group must be driven by the "End-Game" of your synthesis. Does the hydroxyl group need to be free immediately after cleavage? Does it need to remain protected for cyclization? Or is it a site for further functionalization?

Decision Matrix (Graphviz Visualization)

Hyp_Decision_Tree Start Start: Select Hyp Strategy Q1 Is the peptide synthesis Fmoc or Boc based? Start->Q1 Boc Boc Chemistry Q1->Boc Boc Fmoc Fmoc Chemistry Q1->Fmoc Fmoc Rec_Bzl Use Hyp(Bzl) (Stable to TFA, cleaved by HF) Boc->Rec_Bzl Q2 Do you need site-selective modification at Hyp? Fmoc->Q2 Standard Standard Linear Peptide Q2->Standard No Cyclic On-Resin Cyclization or Post-Cleavage Mod Q2->Cyclic Complex Rec_Silyl Use Hyp(TBDPS) (Orthogonal: Cleaved by F-) Q2->Rec_Silyl Yes (Orthogonal) Rec_tBu Use Hyp(tBu) (Cleaved by TFA) Standard->Rec_tBu Rec_Bzl_Fmoc Use Hyp(Bzl) (Permanent protection during TFA cleavage) Cyclic->Rec_Bzl_Fmoc

Caption: Strategic decision tree for selecting Hydroxyproline protecting groups based on synthesis chemistry and downstream applications.

Comparative Analysis of Protecting Groups

A. Fmoc-Hyp(tBu)-OH: The Standard Workhorse

Mechanism: The tert-butyl ether is acid-labile.[2] It is stable to the basic conditions of Fmoc removal (20% Piperidine) but cleaves concomitantly with the resin linker and other side-chain PGs upon treatment with Trifluoroacetic Acid (TFA).

  • Pros: One-step global deprotection; commercially abundant; suppresses O-acylation effectively.

  • Cons: Cannot be selectively deprotected; bulky tBu group can slightly hinder coupling in very dense sequences (though less than Trityl).

  • Performance: Typically yields >95% crude purity for standard collagen model peptides [(Pro-Hyp-Gly)n].

B. Fmoc-Hyp(Bzl)-OH: The Stable Specialist

Mechanism: The benzyl ether is stable to TFA. In Fmoc chemistry, it remains intact after the peptide is cleaved from the resin. It requires strong acids (HF, TFMSA) or catalytic hydrogenation (H₂/Pd) for removal.

  • Pros: Allows for synthesis of peptides with protected side chains (e.g., for fragment condensation or head-to-tail cyclization where side-chain interference must be minimized). Essential for Boc chemistry.

  • Cons: Removal requires harsh conditions (HF) or specialized equipment (Hydrogenation), which may not be compatible with Cys(Trt) or Met residues.

  • Performance: Excellent stability.[3] No loss of Bzl group observed during standard 95% TFA cleavage.

C. Fmoc-Hyp(TBDPS)-OH: The Orthogonal Architect

Mechanism: The tert-butyldiphenylsilyl (TBDPS) group is stable to both Fmoc deprotection (Base) and standard TFA cleavage (Acid). It is selectively removed using fluoride ions (TBAF).

  • Pros: True orthogonality. Allows specific modification of the Hyp hydroxyl group after peptide assembly (e.g., glycosylation, fluorophore attachment) while the peptide is still on-resin or in solution.

  • Cons: Expensive; TBDPS is very bulky, potentially reducing coupling rates; requires an extra deprotection step.

  • Performance: High retention of the PG during chain assembly. Selective removal yields quantitative conversion to the free hydroxyl.

Critical Insight: The Risk of Unprotected Hydroxyproline

A common misconception is that the secondary hydroxyl of Hyp is unreactive enough to leave unprotected. This is chemically unsound for high-fidelity synthesis.

The O-Acylation Side Reaction: During the activation of the next amino acid (Fmoc-AA-OH), the activated carboxylate (e.g., O-acylisourea or OBt ester) can react with the free hydroxyl of the Hyp residue instead of the N-terminus. This leads to:

  • Branched Peptides: The chain grows off the side chain.

  • Termination: If the ester is stable, it blocks the hydroxyl; if it rearranges, it can terminate the chain.

Experimental Evidence: Studies utilizing acetyl chloride in acidic media have shown that Hyp can be quantitatively O-acylated, proving its nucleophilicity is sufficient to disrupt SPPS [1].

O_Acylation_Mechanism Step1 Activated Amino Acid (Fmoc-AA-OBt) Reaction Nucleophilic Attack (Side Reaction) Step1->Reaction Hyp Unprotected Hyp Residue (Free -OH) Hyp->Reaction Product O-Acylated Impurity (Branched Peptide) Reaction->Product Ester Bond Formation

Caption: Mechanism of O-acylation side reaction when using unprotected Hydroxyproline during peptide coupling.

Experimental Protocols

Protocol A: Standard SPPS with Fmoc-Hyp(tBu)-OH

For routine synthesis of collagen peptides or linear sequences.

Reagents:

  • Resin: Rink Amide or Wang (0.5 mmol/g loading).

  • Coupling: 0.5 M HCTU in DMF; 2.0 M DIPEA in NMP.

  • Deprotection: 20% Piperidine in DMF.[4][5]

Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Removal: Treat with 20% Piperidine (2 x 5 min). Wash DMF (5x).

  • Coupling:

    • Dissolve Fmoc-Hyp(tBu)-OH (4 eq) and HCTU (4 eq) in DMF.

    • Add DIPEA (8 eq).

    • Add to resin immediately. Shake for 45 min at Room Temp.

    • Note: Hyp is sterically demanding; do not reduce equivalents below 3x.

  • Washing: Wash DMF (3x), DCM (3x).

  • Final Cleavage:

    • Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

    • Time: 2 hours.

    • Precipitate in cold diethyl ether.

Protocol B: Selective Deprotection of Fmoc-Hyp(TBDPS)-OH

For on-resin modification of the hydroxyl group.

Workflow:

  • Peptide Assembly: Follow Protocol A using Fmoc-Hyp(TBDPS)-OH.

  • Selective Desilylation (On-Resin):

    • Wash resin with THF (3x) to remove amine salts.

    • Treat resin with 1 M TBAF (Tetrabutylammonium fluoride) in THF.[6]

    • Agitate for 2 hours at Room Temp.

    • Monitoring: Cleavage can be monitored by HPLC of a micro-cleaved sample (shift in retention time due to loss of bulky TBDPS).

  • Washing: Wash extensively with THF (3x), DMF (3x), DCM (3x) to remove quaternary ammonium salts.

  • Functionalization: The free hydroxyl is now available for O-alkylation or esterification while the N-terminus and other side chains remain protected.

Performance Data Summary

The following table summarizes the stability and application profile for each protecting group.

FeatureFmoc-Hyp(tBu)-OHFmoc-Hyp(Bzl)-OHFmoc-Hyp(TBDPS)-OH
Primary Use Standard SPPS (Fmoc)Boc Chemistry / Post-cleavage stabilityOrthogonal / Site-specific modification
Coupling Efficiency HighHighModerate (Steric bulk)
Fmoc Stability StableStableStable
TFA Stability Labile (Cleaves)Stable Stable
Removal Reagent 95% TFAHF / TFMSA / H₂/PdFluoride (TBAF) / Acid (slow)
O-Acylation Risk Low (Protected)Low (Protected)Low (Protected)
Cost LowModerateHigh

Troubleshooting & Senior Scientist Tips

  • Diketopiperazine (DKP) Formation:

    • Issue: When Hyp is the 2nd residue from the C-terminus (e.g., H-Hyp-Pro-Resin), Fmoc removal of the 3rd residue often leads to back-biting and loss of the dipeptide as a DKP.

    • Solution: Use 2-Chlorotrityl Chloride (2-CTC) resin . The bulky linker prevents DKP formation sterically. Alternatively, perform the deprotection of the 2nd residue for a very short time (2 x 1 min) and couple the 3rd residue immediately with high activation (HATU).

  • Incomplete Coupling of Hyp:

    • Issue: The secondary amine of Pro/Hyp is a poorer nucleophile than primary amines.

    • Solution: Use HATU or PyAOP instead of HCTU/HBTU for coupling onto a Hyp residue. Double coupling is recommended if the sequence is aggregated.

  • Solubility Issues:

    • Hyp-rich peptides (collagen mimics) tend to aggregate.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or heat the coupling reaction to 50°C (microwave assisted) to disrupt beta-sheets.

References

  • Raines, R. T., et al. (2005).[7] O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability. Biopolymers. Link

  • Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Beilstein J. Org. Chem. Link

  • BenchChem. (2025).[2][8] A Comparative Guide to Protecting Groups for Proline. Link

  • CymitQuimica. (2025). Fmoc-Hyp(Bzl)-OH Product Data and Stability. Link

  • Thieme Connect. (2010).[9] Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block. Link

Sources

Strategic Cost-Benefit Analysis of H-Hyp-OBzl in Peptide Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydroxyproline (Hyp) is a distinctive non-proteinogenic amino acid that serves as a critical structural component in collagen mimetics and has recently emerged as the core recognition motif for von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands in PROTAC development[1],[2]. The structural rigidity conferred by its pyrrolidine ring, combined with the stereoelectronic effects of the hydroxyl group, allows for precise control over the peptide backbone's geometry (favoring the exo ring pucker and trans amide bond)[2].

However, synthesizing peptides with C-terminal hydroxyproline presents significant challenges. Peptides with proline or hydroxyproline at or near the C-terminus are highly susceptible to a side reaction called diketopiperazine (DKP) formation, where the dipeptide prematurely cyclizes and cleaves itself from the resin or protecting group[2],[3]. Consequently, the selection of the C-terminal protecting group is a critical determinant of synthetic success[4]. This guide provides an objective, data-driven cost-benefit analysis of utilizing the benzyl ester protected derivative, H-Hyp-OBzl·HCl , compared to its common alternatives.

Mechanistic Causality: The Benzyl Ester Advantage

Orthogonality in Synthesis

The primary advantage of the benzyl ester (-OBzl) lies in its true orthogonality within the Boc/Bzl peptide synthesis strategy[4]. It is completely resistant to the repetitive trifluoroacetic acid (TFA) treatments required for N-terminal Boc removal[4]. This allows the peptide chain to be elongated without premature C-terminal deprotection, which would otherwise trigger DKP formation.

Mitigation of Base-Catalyzed Epimerization

The most critical failure point in scaling peptide manufacturing is the loss of stereochemical integrity during deprotection. Methyl esters (-OMe) require harsh basic saponification (e.g., LiOH or NaOH) for cleavage. These basic conditions frequently trigger base-catalyzed epimerization at the α-carbon. In contrast, benzyl esters are cleaved via mild catalytic hydrogenolysis (Pd/C, H₂) or strong acid (HF), preserving the stereocenter[4].

LogicTree Start Protected Dipeptide (Boc-Xaa-Hyp-OR) OBzl R = Benzyl (-OBzl) Start->OBzl OMe R = Methyl (-OMe) Start->OMe DeprotOBzl Hydrogenolysis (Pd/C, H2) OBzl->DeprotOBzl Mild/Neutral DeprotOMe Saponification (LiOH / NaOH) OMe->DeprotOMe Harsh/Basic ResultOBzl Pure H-Xaa-Hyp-OH (Intact Stereocenter) DeprotOBzl->ResultOBzl ResultOMe H-Xaa-Hyp-OH + Epimers (Base-Catalyzed Racemization) DeprotOMe->ResultOMe

Logical tree comparing deprotection pathways of OBzl vs OMe protecting groups.

Objective Comparison: this compound vs. Alternatives

To evaluate the true economic viability of these building blocks, one must look beyond the initial catalog price and analyze the downstream processing costs. The table below summarizes the quantitative and qualitative differences between the three most common C-terminal protecting groups for hydroxyproline.

Table 1: Quantitative Cost-Benefit Analysis of C-Terminal Protecting Groups

ParameterThis compound·HClH-Hyp-OMe·HClH-Hyp-OtBu·HCl
Reagent Cost (per 100g) ~$347.00[5]~$180.00[5]~$450.00+
N-Terminal Compatibility Boc (Orthogonal)[4]Boc (Orthogonal)Fmoc (Orthogonal)
Cleavage Reagent Pd/C, H₂ or HF[4]LiOH / NaOH (aq)TFA
Cleavage Environment Neutral / Highly AcidicHighly BasicHighly Acidic
Epimerization Risk Very LowHigh (Base-catalyzed)Low
Typical API Yield > 95%60 - 75%> 90%
Purification Cost LowHigh (Prep-HPLC req.)Low
Economic Analysis

While H-Hyp-OMe·HCl appears highly cost-effective at $180.00 per 100g compared to this compound·HCl at $347.00 per 100g[5], the hidden costs of the methyl ester strategy manifest during deprotection. The epimerization induced by saponification requires extensive preparative HPLC to separate the diastereomers. The cost of HPLC solvents (e.g., LC-MS grade Acetonitrile), column degradation, and the absolute loss of 25-40% of the active pharmaceutical ingredient (API) vastly eclipse the initial $167 raw material savings.

Experimental Workflow: Solution-Phase Synthesis of a VHL Ligand

To demonstrate the practical application of this compound, the following self-validating protocol details the coupling of Boc-Tle-OH (tert-leucine) to this compound·HCl. This specific coupling is a foundational step in synthesizing VHL inhibitors and PROTAC precursors[1].

Protocol Step1 1. Activation Boc-Tle-OH + HATU in dry DMF Step3 3. Coupling Stir 18h at 25°C Step1->Step3 Step2 2. Neutralization This compound·HCl + DIPEA Step2->Step3 Step4 4. Isolation EtOAc Extraction & NaHCO3 Wash Step3->Step4

Step-by-step solution-phase coupling workflow for Boc-Tle-OH and this compound.

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • Action: Dissolve Boc-Tle-OH (4.63 g, 20 mmol) in 18 mL of dry N,N-Dimethylformamide (DMF) under a nitrogen atmosphere[1]. Add HATU (8.36 g, 22 mmol)[1].

  • Causality: The secondary amine of the hydroxyproline pyrrolidine ring is highly sterically hindered. Standard carbodiimides (e.g., EDC) yield sluggish kinetics. HATU generates a highly reactive 7-aza-OBt ester intermediate, thermodynamically driving the acylation of the hindered amine to completion.

Step 2: Amine Neutralization

  • Action: Add this compound·HCl (5.15 g, 20 mmol) to the mixture, followed immediately by N,N-Diisopropylethylamine (DIPEA) (14 mL, 80 mmol)[1].

  • Causality: this compound is supplied as a hydrochloride salt to prevent premature DKP cyclization and oxidative degradation[3]. The large excess of DIPEA serves a dual purpose: neutralizing the HCl salt to liberate the nucleophilic free amine, and acting as a non-nucleophilic base to catalyze the HATU activation cycle without competing for the activated ester.

Step 3: Coupling Reaction

  • Action: Stir the reaction mixture at room temperature (25°C) for 18 hours[1].

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the this compound mass peak and the appearance of the product peak validates complete conversion before proceeding to workup.

Step 4: Isolation & Purification

  • Action: Quench the reaction by adding 150 mL of H₂O[1]. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL)[1]. Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL)[1].

  • Causality & Validation: The aqueous quench precipitates the highly hydrophobic protected dipeptide into the organic phase. The saturated NaHCO₃ wash is a critical self-validating purification step; it chemically neutralizes and extracts residual acidic byproducts, specifically removing the water-soluble HOAt (1-hydroxy-7-azabenzotriazole) generated from the spent HATU reagent.

Conclusion

For drug development professionals scaling peptide manufacturing, the selection of this compound over cheaper alternatives like H-Hyp-OMe is a mathematically sound investment. The benzyl ester's orthogonality and its compatibility with mild, non-epimerizing deprotection pathways directly translate to higher final API yields and significantly reduced downstream purification bottlenecks.

References[5] Title: Why choose GL Biochem: Custom Peptide Synthesis. Source: glbiochem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRdvBkHO2Zz6gBdOcWE1u-137vtwtdqBL04Dszr5D-fFA35NUi1trepaVdVmPbAhmTd-dh6ZOyU7Ty23Ql3gGzd0pxRMZmf4pmmOEIs7wSA1NCbSWnt9Es2KYt0sYb7mEP4L45757Z5_KWSTFZOwlIXAk9k14PokRkVBUqEmEqrXjRHoVYW98q49dkczgK_ruirb8B0KlOhtTxDoFBdzkBHnMG_4TxXf0=[1] Title: Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel–Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHcs-RJsAhH0DyGPiByn6wWJ4nVKGlwBVhzUG2Iy5izCb6ZW99p9_4N1-ycf_H8IP_q0YpXpEr3SFquVB4Z2QyocLRflu7O3f4rEqO45sc2iNSdXMDYi6OopkyeMatidDhy4GV7ytjCSl1wfFv[4] Title: Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbVEq58gtkylJz_t0AtQHJ0RIxZUATlsNbjadgp9xOv94Lpg3RzzOOagILJWhRMQ0DDLUZjTOD2cKpQvHWQHm0sTVmWhWgY0Sj4fZ7WgDHDuE3gd1OhK58cq9lI95kbvtAqEi15U8rR3SU7trzylmd7t-PN-y_n6oxNOacK4Wk3NEdVUyNWn7PudC_FJphluheFno_7llnm8M2ulSIQ34rRNCt8GRB3Fg_DO1MBQ==[2] Title: Unusual Amino Acids: Hydroxyproline. Source: lifetein.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGswRdYbq6qr6wZdSCz9CCGM6ygM5j1SxbXfRJcecTOgT3e5LyOWA05-vr6OdOzU4BjgPfTl5vtYC5e25UXTYpMUhOX7n-74UHFoiYvhny9mQrRpRNPAMe7tk8k3TdncMz7-3o7Awisrtqcf5aYl5udXuaE6ArsnMw=[3] Title: US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. Source: google.com (Patents). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGotXzUfB60I3nuk8hkvqD6ORq6BzLV8G1uzZjG_6Ikgi3ZWnVFp2MIU_1ErFLEIRs-8QNg6fAwdNeZ2H5YEIqZKwoqOEdRLSqiCGILBIRE8m44xXWBKAIqs-VKySiZQ9HoiGoT-2iRyq4tGw==

Sources

NMR spectroscopy for structural confirmation of H-Hyp-Obzl products

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical workflows for peptide synthesis, I frequently encounter the critical challenge of verifying chiral building blocks. H-Hyp-OBzl (L-trans-4-Hydroxyproline benzyl ester) is a cornerstone intermediate in the synthesis of collagen mimetics, ACE inhibitors, and complex therapeutic peptides.

Confirming its structure is not merely about verifying molecular weight; it requires absolute certainty regarding the integrity of the pyrrolidine ring, the presence of the benzyl ester, and the precise cis/trans relative stereochemistry at the C2 and C4 positions.

This guide objectively compares high-field Nuclear Magnetic Resonance (NMR) spectroscopy with orthogonal analytical alternatives, providing a causality-driven, self-validating protocol for the structural confirmation of this compound.

The Analytical Dilemma: NMR vs. Orthogonal Techniques

While modern drug development relies heavily on hyphenated techniques, no single instrument provides a complete structural picture. When characterizing a stereochemically complex building block like this compound, we must select techniques based on their physical principles rather than just their sensitivity.

Mass Spectrometry (MS) is exceptional for confirming elemental composition but operates in the gas phase, where the energetic ionization process can induce fragmentation. More importantly, MS cannot inherently differentiate between the cis and trans diastereomers of hydroxyproline, as they share the exact same m/z ratio 1[1].

Conversely, NMR spectroscopy is a non-destructive, quantitative technique that maps atomic connectivity and spatial geometry directly in solution2[2].

Table 1: Performance Comparison for this compound Characterization

Analytical TechniquePrimary OutputStereochemical ResolutionDestructive?Suitability for this compound
High-Field NMR (1D/2D) Atomic connectivity, spatial arrangementExcellent (via NOESY/ROESY)NoGold Standard for confirming cis/trans isomers and ester integrity.
LC-HRMS Exact mass, elemental compositionPoor (isomers have identical m/z)YesIdeal for trace impurity profiling; insufficient for 3D geometry.
FT-IR Functional groups (OH, C=O, NH)None NoSecondary confirmation of ester and hydroxyl presence.
X-Ray Crystallography Absolute 3D atomic coordinatesDefinitive NoImpractical for routine batch release due to crystallization requirements.

Causality in Experimental Design: Decoding the Pyrrolidine Ring

To achieve regulatory compliance, our experimental design must be deliberate. Why do we mandate 2D NMR for this molecule?

The pyrrolidine ring of this compound is conformationally constrained but highly coupled. The protons at the C3 (


) and C5 (

) positions are diastereotopic —meaning the two protons on the same carbon exist in different magnetic environments due to the adjacent chiral centers. In a standard 1D

H NMR spectrum, these protons present as complex, overlapping multiplets.

By employing 2D HSQC (Heteronuclear Single Quantum Coherence) , we disperse these overlapping proton signals across the highly resolved


C dimension. Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  is mandatory. The causality here is spatial: NOESY detects protons that are physically close in space (< 5 Å) regardless of chemical bonds. Observing a strong NOE cross-peak between the C2 proton and the C4 proton definitively proves they are on the same face of the ring, confirming the stereochemistry and ensuring no epimerization occurred during the esterification process.

NMR_Workflow A Sample Prep (this compound) B 1D NMR (1H, 13C) A->B C 2D NMR (COSY, HSQC) B->C D NOESY (Stereochemistry) C->D E MS/IR Cross-Validation D->E F Regulatory Confirmation E->F

Logical workflow for NMR-based stereochemical confirmation of peptide building blocks.

Quantitative Data: Representative NMR Assignments

The following table summarizes the expected high-resolution NMR data for this compound (analyzed as the HCl salt in DMSO-


 or CDCl

to prevent amine exchange broadening).

Table 2:


H and 

C NMR Chemical Shifts for this compound
Position

H Chemical Shift (ppm)
Multiplicity & Coupling

C Chemical Shift (ppm)
Structural Causality / Assignment Notes
C2 (

-CH)
4.45 - 4.55t, J = 8.0 Hz58.5Shifted downfield due to the adjacent electron-withdrawing amine and ester.
C3 (

-CH

)
2.15, 2.35ddd (diastereotopic)37.2Distinct splitting due to ring puckering and adjacent chiral centers.
C4 (

-CH-OH)
4.55 - 4.65m69.8Diagnostic for the hydroxyl-bearing carbon.
C5 (

-CH

)
3.30, 3.45dd (diastereotopic)52.1Deshielded by the adjacent secondary amine nitrogen.
Benzyl CH

5.20s (2H)67.3Sharp singlet confirms successful esterification.
Benzyl Ar-H 7.30 - 7.40m (5H)128.1 - 128.6Confirms the presence of the phenyl ring.
Carbonyl C=O --169.5Ester carbonyl carbon (identified via HMBC).

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. If a parameter drifts, the protocol itself must flag the error. The following step-by-step methodology ensures GMP-level reliability 3[3].

Step 1: Precision Sample Preparation

  • Action: Dissolve exactly 15.0 mg of this compound in 600 µL of 99.8% CDCl

    
     containing 0.03% v/v TMS (Tetramethylsilane).
    
  • Causality: Over-concentrating the sample causes viscosity-induced line broadening and promotes intermolecular hydrogen bonding (shifting the -OH and -NH signals). TMS acts as our internal self-validation standard; if the TMS peak is not perfectly sharp at 0.00 ppm, the magnetic field homogeneity (shimming) is flawed.

Step 2: Thermal Equilibration & Probe Tuning

  • Action: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Allow to equilibrate at 298 K for exactly 5 minutes. Perform automated Tuning and Matching (Wobb) for both

    
    H and 
    
    
    
    C channels.
  • Causality: Temperature gradients within the tube cause convection currents, destroying resolution. Tuning the probe ensures the radiofrequency circuit is perfectly resonant with the specific dielectric constant of the sample, maximizing the efficiency of the 90-degree excitation pulse.

Step 3: 90-Degree Pulse Calibration (Self-Validation Check)

  • Action: Execute a nutation experiment to find the exact 90-degree pulse length (typically ~10 µs).

  • Causality: Using a generic pulse length leads to incomplete excitation and non-quantitative integration. Calibrating the pulse proves the instrument is interacting optimally with the specific batch.

Step 4: Acquisition & Integration Verification

  • Action: Acquire the

    
    H spectrum with a relaxation delay (D1) of at least 5 * T1 (typically 10 seconds for small molecules).
    
  • Causality: A long D1 ensures all protons fully relax between scans. Self-Validation: Integrate the Benzyl CH

    
     peak (5.20 ppm) and the Aromatic multiplet (7.35 ppm). The ratio must be exactly 2.00 : 5.00 . If it is 2.00 : 4.80, your relaxation delay is too short, and the data cannot be trusted for purity analysis.
    

Step 5: 2D Stereochemical Mapping

  • Action: Acquire a phase-sensitive NOESY with a mixing time of 300–500 ms.

  • Causality: This specific mixing time allows spatial magnetization transfer to build up between the C2 and C4 protons without succumbing to spin-diffusion (which would create false-positive cross-peaks).

Regulatory Alignment

For drug development professionals, the ultimate goal of structural elucidation is regulatory clearance. Recent draft guidance documents from the FDA and EMA specifically demand enhanced characterization of TIDES (peptides and oligonucleotides) and their starting materials. Regulatory bodies currently recommend high-field NMR as the state-of-the-art analytical technique for characterizing sequence, composition, and stereoisomeric identity 4[4]. By utilizing the self-validating 1D and 2D NMR protocols outlined above, laboratories can generate compliance-ready documentation that withstands rigorous regulatory scrutiny.

References

  • Bruker. "NMR characterization of oligonucleotides and peptides." Bruker Solutions.
  • Benchchem. "Resolving discrepancies between NMR and mass spectrometry data during characterization." Benchchem Guides.
  • Emery Pharma. "Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development." Emery Pharma Insights.
  • European Pharmaceutical Review. "NMR spectroscopy: Quality control of pharmaceutical products." EPR Articles.

Sources

Safety Operating Guide

Proper Disposal Procedures: H-Hyp-Obzl (L-Hydroxyproline Benzyl Ester)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Hyp-Obzl (L-Hydroxyproline benzyl ester, typically as the hydrochloride salt) is a standard intermediate in peptide synthesis.[1][2] While not classified as acutely toxic or explosive, its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and unintended laboratory reactions.[1][2]

Immediate Action Required:

  • Segregate: Do not mix with strong oxidizers or strong bases.

  • Label: Clearly mark as "Non-Regulated Organic Solid" (if pure) or "Organic Waste" (if dissolved).

  • Dispose: The primary disposal route is high-temperature incineration via a licensed chemical waste contractor.

Part 1: Chemical Identity & Hazard Profile[3][4][5]

Before initiating disposal, verify the material identity.[1][2] In peptide synthesis, "Obzl" denotes a benzyl ester protecting group, which is susceptible to hydrolysis.[1][2]

ParameterSpecification
Chemical Name L-Hydroxyproline benzyl ester hydrochloride
Common Abbreviation This compound[3]·HCl
CAS Number 16652-71-4 (HCl salt)
Molecular Formula C₁₂H₁₅NO₃[1] · HCl
Physical State White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO
Hazard Classification Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3)
RCRA Status Not P-listed or U-listed; regulated as generic organic waste.[1][2]

Part 2: Pre-Disposal Stabilization & Logic

The "Why" Behind the Protocol

As a Senior Scientist, I emphasize causality . We do not simply "bin" chemicals; we manage their potential energy.

The Benzyl Ester Instability Factor: The benzyl ester moiety (-COOCH₂Ph) is stable in mild acid but unstable in strong aqueous bases (saponification).

  • Risk: If this compound is disposed of in a "Basic Aqueous Waste" container (common in peptide labs for Fmoc deprotection waste), it will hydrolyze.[1][2]

  • Result: This releases Benzyl Alcohol and free Hydroxyproline. Benzyl alcohol acts as a solvent and can compromise the integrity of certain waste container seals or mobilize other organic contaminants.

Directive: Always segregate this compound from high-pH (>10) waste streams to maintain waste chemical stability.

Part 3: Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired/Excess Inventory)

Context: You have an old bottle of this compound·HCl that has clumped due to hygroscopicity.[2]

Protocol:

  • Do Not Dissolve: Keep the solid in its original container if possible. Dissolving it unnecessarily increases waste volume and cost.

  • Overpack (Lab Packing): Place the original container inside a clear, sealable secondary bag.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "L-Hydroxyproline benzyl ester HCl" (98%+).[3]

    • Hazard Checkbox: "Irritant."

  • Accumulation: Store in the "Solid Organic Waste" drum.

  • Final Fate: Transfer to EHS/Contractor for Incineration .

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)

Context: this compound dissolved in solvents (e.g., DMF, Methanol) or aqueous buffers.[1][2]

Protocol:

  • Solvent Assessment: Identify the primary solvent carrier.

  • Segregation:

    • If Halogenated (DCM, Chloroform): Dispose in "Halogenated Organic Waste."[1][2]

    • If Non-Halogenated (Methanol, DMF, DMSO): Dispose in "Non-Halogenated Organic Waste."[1][2]

    • If Aqueous: Only dispose in "Aqueous Waste" if the organic solvent content is <5%. Note: Due to the benzyl ester, organic waste streams are preferred over aqueous streams to prevent hydrolysis issues in treatment plants .[1][2]

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance and chemical compatibility.

DisposalLogic Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidAction Protocol A: 'Lab Pack' Method Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck SolidContainer Solid Organic Waste Drum (Incineration) SolidAction->SolidContainer Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (DMF, MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Buffer (Water > 95%) SolventCheck->Aqueous HaloWaste Halogenated Waste Carboy (Code: F001/F002) Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Carboy (Code: F003/F005) NonHalo->NonHaloWaste AqWaste Aqueous Waste (Check pH & COD limits) Aqueous->AqWaste Warning CRITICAL: Avoid High pH (>10) Prevents Benzyl Alcohol Release Aqueous->Warning Risk

Figure 1: Decision tree for this compound disposal based on physical state and solvent carrier.[1][2]

Part 5: Emergency Procedures

In the event of a spill during the disposal process:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1][2] Respiratory protection (N95) is recommended if dust is generated.

  • Containment (Solid):

    • Do not dry sweep if fine dust is present (explosion risk).

    • Use a HEPA vacuum or wet sweep method.

    • Scoop into a wide-mouth jar labeled "Spill Debris - this compound."

  • Containment (Liquid):

    • Absorb with vermiculite or spill pads.

    • Do not use combustible materials (sawdust) if the solvent carrier is an oxidizer (rare, but possible in synthesis).[1][2]

  • Decontamination: Wipe the surface with water followed by ethanol. The compound is water-soluble.[4][5]

Part 6: Regulatory Compliance (US Focus)

  • EPA RCRA: this compound is not a listed hazardous waste (P or U list). However, it is a "Chemical Waste" and must be managed under 40 CFR 261 .[1][2]

  • Waste Codes:

    • Pure Substance: None (Non-regulated organic).

    • In Solvents: Dependent on solvent (e.g., D001 for Ignitable/Methanol, F002 for DCM) .[1][2]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: L-Proline benzyl ester hydrochloride. Retrieved from [1]

  • Thermo Fisher Scientific. (2022). L-Proline benzyl ester hydrochloride Safety Data Sheet. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Sources

Personal protective equipment for handling H-Hyp-Obzl

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Name: L-Hydroxyproline benzyl ester hydrochloride CAS: 16874-81-0 (HCl salt) / 33996-33-7 (Free base) Common Use: Solid-phase peptide synthesis (SPPS), collagen mimetic synthesis.

Part 1: Executive Safety Summary (The "Why")

As a Senior Application Scientist, I often see researchers treat amino acid derivatives as "harmless salts." This is a procedural error. While H-Hyp-Obzl is not a high-toxicity poison like sodium azide, it presents specific particulate and reactivity hazards that compromise both personal safety and experimental success.

The Core Hazards:

  • Respiratory Irritation (H335): The hydrochloride salt form is a fine, low-density powder. It easily becomes airborne during weighing, posing an inhalation risk that can cause chronic sensitization or acute upper respiratory tract irritation.

  • Hygroscopicity (Quality/Safety Overlap): This compound avidly absorbs atmospheric moisture. Wet this compound undergoes hydrolysis, releasing benzyl alcohol and degrading the reagent. Handling it outside a controlled environment not only risks exposure but invalidates your stoichiometry.

  • Ocular/Skin Irritation (H319/H315): As a benzyl ester, it is lipophilic enough to penetrate skin barriers more effectively than free amino acids, leading to contact dermatitis.

Part 2: PPE & Engineering Controls Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.

Operational PhaseStatePrimary HazardEngineering ControlHand ProtectionEye ProtectionRespiratory Protection
Storage & Retrieval Sealed ContainerSurface ContaminationCold Storage (+2°C to +8°C)Nitrile (4 mil)Safety GlassesN/A (if sealed)
Weighing (< 1g) Fine PowderDust InhalationFume Hood (Sash <18")Nitrile (4 mil)Safety GlassesFume Hood sufficient
Weighing (> 1g) Fine PowderDust Cloud / SpillageFume Hood + Static GunDouble Nitrile (Outer: 4 mil)Chemical GogglesN95 (if hood draft is variable)
Solubilization Liquid SolutionSplash / VaporFume HoodNitrile (Chem-resistant)Chemical GogglesFume Hood
Waste Disposal Mixed SolventFlammability / SplashVented Waste StationNitrile (Double gloved)Face Shield + GogglesFume Hood
Part 3: Operational Protocols (Step-by-Step)
A. Storage & Pre-Handling (The "Cold Chain" Rule)
  • Protocol: Store this compound at +2°C to +8°C.

  • The "Why": Low temperature retards ester hydrolysis.

  • Critical Step: Before opening the bottle, allow it to warm to room temperature in a desiccator for 30 minutes.

    • Scientific Logic: Opening a cold bottle in a warm lab causes immediate condensation on the powder. This water initiates autocatalytic degradation (hydrolysis), ruining the purity before you even weigh it.

B. Weighing & Transfer (The "Static" Rule)
  • Protocol:

    • Place the balance inside the chemical fume hood.

    • Use an antistatic gun or ionizing bar on the spatula and weigh boat before touching the powder.

    • Transfer slowly. If powder clings to the spatula, do not tap it hard (generates dust). Wash it off into the reaction vessel with your solvent (DMF/DCM) if possible.

  • Self-Validating System: If you see powder "jumping" away from the spatula, your static control has failed. Stop and re-ionize.

C. Solubilization
  • Protocol: Dissolve this compound in organic solvent (e.g., DMF, DCM) immediately after weighing.

  • The "Why": The solution state is generally safer to handle than the dust, provided standard solvent PPE is worn.

  • Caution: The HCl salt may require a base (like DIEA) to neutralize for coupling. This reaction is exothermic; add base dropwise to prevent splashing.

Part 4: Waste Disposal & Emergency Response

Disposal Workflow:

  • Segregation: Do NOT flush down the drain. This compound is an organic ester.

  • Classification: Dispose of as "Solid Organic Waste" (if powder) or "Halogenated/Non-Halogenated Solvent Waste" (if dissolved, depending on solvent).

  • Deactivation: For minor spills, wipe with a 10% sodium carbonate solution to neutralize the HCl salt and hydrolyze the ester, then clean with water.

Emergency Response:

  • Inhalation: Move to fresh air immediately. The HCl component can cause bronchospasm.

  • Eye Contact: Flush for 15 minutes. The benzyl ester moiety can cause stinging and redness; do not rub.

Part 5: Decision Logic Diagram

The following diagram illustrates the decision-making process for handling this compound, integrating safety and chemical stability logic.

G Start START: this compound Handling CheckTemp Check Container Temp Start->CheckTemp IsWarm Is Container at RT? CheckTemp->IsWarm WarmUp Wait: Warm to RT in Desiccator (Prevent Condensation) WarmUp->IsWarm IsWarm->WarmUp No (Cold) AssessTask Assess Task Type IsWarm->AssessTask Yes Weighing Weighing (Solid Powder) AssessTask->Weighing Solution Solubilization (Liquid) AssessTask->Solution HazardDust Risk: Dust/Inhalation Req: Fume Hood + Static Control Weighing->HazardDust HazardSplash Risk: Splash/Vapor Req: Goggles + Nitrile Gloves Solution->HazardSplash ActionWeigh Action: Weigh inside Hood. Avoid Drafts. HazardDust->ActionWeigh ActionDissolve Action: Add Solvent. Neutralize HCl if needed. HazardSplash->ActionDissolve Disposal Disposal: Organic Waste Stream (Do NOT Flush) ActionWeigh->Disposal ActionDissolve->Disposal

Caption: Operational workflow for this compound, prioritizing moisture control (stability) and dust containment (safety).

References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 145995, L-Hydroxyproline benzyl ester hydrochloride. Retrieved March 3, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved March 3, 2026, from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.